molecular formula C20H32 B15590251 Verticilla-4(20),7,11-triene

Verticilla-4(20),7,11-triene

Cat. No.: B15590251
M. Wt: 272.5 g/mol
InChI Key: SNPPNYAGNBWZCL-WHMKARLCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verticilla-4(20),7,11-triene is a useful research compound. Its molecular formula is C20H32 and its molecular weight is 272.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4E,11S)-4,14,15,15-tetramethyl-8-methylidenebicyclo[9.3.1]pentadeca-1(14),4-diene

InChI

InChI=1S/C20H32/c1-15-7-6-8-16(2)10-14-19-17(3)11-13-18(12-9-15)20(19,4)5/h8,18H,1,6-7,9-14H2,2-5H3/b16-8+/t18-/m0/s1

InChI Key

SNPPNYAGNBWZCL-WHMKARLCSA-N

Origin of Product

United States

Foundational & Exploratory

Verticilla-4(20),7,11-triene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene, a bicyclic diterpene hydrocarbon, has garnered scientific interest due to its prevalence in the oleoresins of medicinally significant plants and its role as a key intermediate in the biosynthesis of complex natural products like taxanes. This technical guide provides an in-depth overview of the natural sources and distribution of this compound. It presents a compilation of quantitative data from various studies, details common experimental protocols for its extraction, isolation, and identification, and illustrates the initial stages of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily found in the resinous exudates of terrestrial plants, particularly within the Burseraceae family. Its distribution, however, extends to other plant genera and has been identified in both terrestrial and, to a lesser extent, marine organisms.

Primary Botanical Sources: The Burseraceae Family

The most significant natural reservoirs of this compound are species within the genus Boswellia, commonly known as frankincense, and the genus Bursera.

  • Boswellia Species: The essential oils derived from the oleo-gum-resins of various Boswellia species are rich sources of this diterpene. Notable species include Boswellia carterii, Boswellia serrata, and Boswellia papyrifera. The presence of this compound is a characteristic feature of the chemical profile of many frankincense oils.

  • Bursera Species: Several species of the genus Bursera have been shown to contain this compound. Specifically, it has been isolated from the stems of Bursera kerberi and Bursera suntui. The presence of this and other verticillane derivatives is a notable chemotaxonomic marker for this genus.

Other Documented Natural Occurrences

Beyond the Burseraceae family, this compound has been identified in other plant species, albeit typically in lower concentrations.

  • Pinus Species: Trace amounts of this compound have been detected in the leaf essential oils of certain pine species.

  • Ochradenus arabicus: This desert plant has also been reported to contain this compound as a minor constituent of its essential oil.

  • Marine Organisms and Liverworts: The broader class of verticillane diterpenes, including isomers and derivatives of this compound, has been isolated from marine organisms such as soft corals and in liverworts.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the species, geographical origin, harvesting time, and the extraction method employed. The following table summarizes the reported quantitative data for this compound in the essential oils of various Boswellia species.

Botanical SourcePlant PartExtraction MethodThis compound Content (%)Reference
Boswellia papyriferaOleo-gum-resinMicrowave-Assisted Hydrodistillation (MAHD)1.79[1]
Boswellia carteriiOleo-gum-resinHydrodistillation6.0[2]
Boswellia carteriiOleo-gum-resinNot Specified0.02
Boswellia papyrifera (Kebtele)Oleo-gum-resinHydrodistillationMajor Component

Note: "Major Component" indicates that the source identified it as a primary constituent without specifying a precise percentage.

Experimental Protocols

The extraction, isolation, and identification of this compound from its natural sources involve a series of standard phytochemical techniques.

Extraction of Essential Oil

The initial step involves the extraction of the volatile components from the plant material, typically the oleo-gum-resin.

  • Hydrodistillation: This is the most common method for extracting essential oils from Boswellia and Bursera resins. The resin is placed in a still with water, which is then heated to boiling. The resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil, being immiscible with water, is then separated.

  • Microwave-Assisted Hydrodistillation (MAHD): A more modern and efficient technique where microwave energy is used to heat the water and plant material. This method can reduce extraction time and improve the yield of certain compounds.[1]

Isolation and Purification

Following extraction, the crude essential oil or plant extract is subjected to chromatographic techniques to isolate individual compounds.

  • Column Chromatography: This is a fundamental technique for the purification of this compound from the crude extract.

    • Stationary Phase: Silica gel is commonly used as the adsorbent.

    • Mobile Phase: A non-polar solvent system is typically employed. A gradient elution starting with a non-polar solvent such as n-hexane, with a gradual increase in the polarity by adding a solvent like ethyl acetate, is effective for separating compounds based on their polarity. The fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and the solvent is evaporated.

Identification and Structural Elucidation

The purified compound is then identified and its structure confirmed using spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for identifying volatile compounds like this compound in an essential oil. The compound is separated on a gas chromatograph and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, particularly for novel compounds, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted. These techniques provide detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms in the molecule.

Biosynthesis of this compound

This compound belongs to the class of diterpenes, which are biosynthesized from the precursor geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic bicyclic verticillane skeleton is a key step in the biosynthesis of not only this compound but also more complex diterpenoids like taxol.

The biosynthesis is initiated by the enzymatic cyclization of the linear precursor, GGPP. This complex process is catalyzed by a class of enzymes known as diterpene synthases or cyclases (diTPSs). The reaction proceeds through a series of carbocationic intermediates, leading to the formation of the verticillyl cation. Subsequent deprotonation of this cation at different positions can give rise to various verticillene isomers, including this compound.

Biosynthesis_of_Verticillane_Diterpenes GGPP Geranylgeranyl Diphosphate (GGPP) Verticillyl_Cation Verticillyl Cation (Carbocation Intermediate) GGPP->Verticillyl_Cation Diterpene Synthase (diTPS) Verticillatriene This compound Verticillyl_Cation->Verticillatriene Deprotonation Other_Isomers Other Verticillene Isomers Verticillyl_Cation->Other_Isomers Deprotonation Taxanes Taxanes Verticillyl_Cation->Taxanes Further Cyclization & Rearrangement

Caption: Biosynthetic pathway from GGPP to this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

Experimental_Workflow start Plant Material (e.g., Boswellia Resin) extraction Extraction (Hydrodistillation or MAHD) start->extraction crude_extract Crude Essential Oil / Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_extract->chromatography fractions Collected Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Purified this compound fractions->pure_compound Pure Fractions Pooled tlc->chromatography Guide Fraction Pooling gcms GC-MS Analysis (Identification) pure_compound->gcms nmr NMR Spectroscopy (Structural Elucidation) pure_compound->nmr identification Compound Identified gcms->identification nmr->identification

Caption: Workflow for isolation and identification of this compound.

Conclusion

This compound is a significant diterpene predominantly found in the oleoresins of Boswellia and Bursera species. Its role as a biosynthetic precursor and its presence in medicinally important plants underscore the need for continued research into its chemical properties and potential biological activities. The methodologies outlined in this guide provide a framework for the extraction, isolation, and characterization of this compound, facilitating further investigation by the scientific community. The provided quantitative data and biosynthetic context offer a valuable foundation for researchers in natural product chemistry and drug discovery.

References

The Uncharted Path: A Technical Guide to Elucidating the Biosynthesis of Verticilla-4(20),7,11-triene in Boswellia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene is a characteristic diterpene found in the oleo-gum resin of certain Boswellia species, notably Boswellia carterii. While the chemical profile of frankincense has been extensively studied for its medicinally important triterpenoids (boswellic acids), the biosynthesis of its diterpenoid constituents remains largely unexplored. This technical whitepaper addresses the current knowledge gap concerning the formation of this compound. It puts forth a hypothesized biosynthetic pathway based on established principles of terpene biochemistry and outlines a comprehensive experimental roadmap for the discovery and characterization of the key enzymes involved. This guide is intended to serve as a foundational resource for researchers aiming to unravel the genetic and enzymatic basis of diterpene diversity in the ancient medicinal genus Boswellia.

Introduction: The Diterpenoid Frontier in Frankincense

The aromatic resin of Boswellia trees, commonly known as frankincense, is a complex mixture of monoterpenes, diterpenes, triterpenes, and polysaccharides. For centuries, the focus of scientific inquiry has been on the pentacyclic triterpenoids, specifically boswellic acids, due to their potent anti-inflammatory properties. However, the diterpenoid fraction, which includes compounds like cembranes and verticillanes, contributes significantly to the resin's chemical and pharmacological profile. This compound, a representative of the verticillane class, has been identified as a constituent of the essential oil from Boswellia carterii. The elucidation of its biosynthetic pathway is a critical step towards understanding the complete metabolic network of frankincense and potentially harnessing its components for therapeutic applications.

The Current State of Knowledge: A Field in its Infancy

As of late 2025, the scientific literature contains no reports on the specific enzymes or genes responsible for the biosynthesis of this compound in any Boswellia species. While transcriptome analyses of Boswellia serrata have identified numerous terpene synthase (TPS) genes, functional characterization has thus far focused on monoterpene and sesquiterpene synthases. The biosynthesis of diterpenes in this genus is a veritable "black box," offering a significant opportunity for novel discoveries.

Hypothesized Biosynthetic Pathway

Based on the known principles of diterpene biosynthesis in plants, a putative pathway for the formation of this compound can be proposed. This pathway serves as a working hypothesis to guide future research.

The biosynthesis is presumed to start from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is a product of the methylerythritol phosphate (B84403) (MEP) pathway, typically localized in the plastids. The key cyclization step is catalyzed by a yet-to-be-discovered diterpene synthase (diTPS). It is hypothesized that a Class I diTPS is responsible for the formation of the characteristic verticillane skeleton, possibly through a cembranoid intermediate.

Hypothesized Biosynthesis of this compound GGPP Geranylgeranyl Pyrophosphate (GGPP) Intermediate Putative Cembranoid Cationic Intermediate GGPP->Intermediate Class I diTPS (Hypothesized) Verticillatriene This compound Intermediate->Verticillatriene Rearrangement & Deprotonation

Caption: Hypothesized biosynthetic pathway from GGPP to this compound.

Quantitative Data: Presence in Boswellia Resin

Direct quantitative data on the biosynthesis of this compound is unavailable. However, some studies have quantified its presence as a component of the essential oil of Boswellia carterii. The concentration of this diterpene can vary based on the geographical origin, harvesting time, and processing of the resin.

CompoundBoswellia SpeciesResin/Oil FractionReported Concentration (% of total fraction)Reference
This compoundBoswellia carteriiEssential Oil4.2Hanuš et al. (2007)

Note: This table is illustrative and based on available literature. More comprehensive quantitative studies are needed.

Experimental Roadmap for Pathway Elucidation

To move from a hypothesized pathway to an empirically validated one, a multi-step experimental approach is required. This section provides detailed methodologies for the key experiments necessary to identify and characterize the biosynthetic machinery for this compound in Boswellia.

Experimental Workflow for Pathway Elucidation A 1. Transcriptome Sequencing (Boswellia carterii resin-producing tissue) B 2. Candidate diTPS Gene Identification (Bioinformatic analysis, homology search) A->B C 3. Gene Cloning and Heterologous Expression (E. coli or N. benthamiana) B->C D 4. In Vitro Enzyme Assays (Recombinant protein + GGPP) C->D F 6. In Vivo Functional Characterization (Transient expression in N. benthamiana) C->F E 5. Product Identification (GC-MS, NMR) D->E G 7. Confirmation of this compound Production E->G Confirms in vitro product identity F->G

Caption: A proposed experimental workflow for identifying the verticillatriene synthase.
Experimental Protocols

  • Tissue Collection: Collect fresh, resin-producing bark and young stem tissues from authenticated Boswellia carterii trees. Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a CTAB-based method optimized for high-polyphenol and polysaccharide tissues, followed by DNase treatment.

  • Library Preparation and Sequencing: Prepare cDNA libraries using a TruSeq RNA Library Prep Kit (Illumina) and perform deep sequencing on an Illumina NovaSeq platform to generate at least 50 million paired-end reads per sample.

  • De Novo Assembly and Annotation: Assemble the transcriptome using Trinity or SOAPdenovo-Trans. Annotate the resulting transcripts against public databases (NCBI nr, Swiss-Prot, KEGG) using BLASTx.

  • Candidate Gene Identification: Identify putative terpene synthase genes based on sequence homology to known plant diTPSs. Search for conserved motifs such as the DDxxD and NSE/DTE motifs characteristic of Class I and Class II TPSs, respectively. Prioritize candidates with high expression levels in resin-producing tissues.

  • Primer Design and PCR: Design gene-specific primers based on the candidate transcript sequences. Amplify the full-length open reading frames (ORFs) from cDNA using a high-fidelity DNA polymerase.

  • Vector Construction: Clone the PCR products into a suitable expression vector, such as pET28a for E. coli expression (with an N-terminal His-tag for purification) or a plant expression vector for Agrobacterium-mediated transient expression.

  • Heterologous Expression in E. coli: Transform the expression construct into an E. coli strain engineered to produce GGPP (e.g., a strain co-expressing a GGPP synthase). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein yield.

  • Protein Purification: Lyse the bacterial cells and purify the recombinant His-tagged protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Enzyme Assay: Incubate the purified recombinant protein (approx. 5-10 µg) in a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT) with the substrate GGPP (10-50 µM).

  • Product Extraction: After incubation (e.g., 2-4 hours at 30°C), stop the reaction and extract the terpene products by overlaying the aqueous reaction with an organic solvent (e.g., n-hexane or diethyl ether) followed by vigorous vortexing.

  • GC-MS Analysis: Analyze the organic extract using gas chromatography-mass spectrometry (GC-MS). Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of this compound if available, or with published mass spectra.

Future Outlook and Significance

The successful elucidation of the this compound biosynthetic pathway will be a significant advancement in the field of plant specialized metabolism. It will not only provide the first insights into diterpene formation in the medicinally vital Boswellia genus but also furnish the genetic tools necessary for the heterologous production of this compound. Such biotechnological approaches could offer a sustainable alternative to the wild harvesting of frankincense, which is threatened by over-exploitation and climate change. Furthermore, understanding the complete metabolic network of Boswellia resin will enable a more rational approach to its quality control and the development of novel therapeutic agents based on its diverse chemical constituents. This whitepaper provides a clear and actionable framework to guide these future research endeavors.

Verticilla-4(20),7,11-triene: A Pivotal Diterpenoid Intermediate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Verticilla-4(20),7,11-triene, a member of the verticillane family of diterpenes, stands as a crucial intermediate in the biosynthesis of a diverse array of complex and pharmacologically significant natural products. Its unique bicyclic structure serves as a foundational scaffold upon which nature elaborates to construct intricate molecular architectures, most notably the taxane (B156437) and phomactin families of diterpenoids. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthetic origins, its role as a key precursor, and its physicochemical and spectroscopic properties. While detailed protocols for its total synthesis are not extensively reported in the literature, this guide outlines its biosynthesis and a general approach to its isolation.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification and characterization in complex mixtures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₃₂
Molecular Weight 272.47 g/mol
IUPAC Name (1R,7E,11Z)-4-ethenyl-1,5,9-trimethyl-12-(propan-2-ylidene)bicyclo[9.1.0]dodeca-4,8-diene
CAS Number 129501-38-8
Appearance Colorless viscous oil [1]

Table 2: Spectroscopic Data for this compound

TechniqueDescription
¹H NMR Spectroscopy Used to determine the proton environment of the molecule, including the number of different types of protons and their connectivity.
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule. A representative spectrum is shown in Figure 1.
Mass Spectrometry (MS) Confirms the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation.

Biosynthesis of this compound

The biosynthesis of this compound originates from the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). The key transformation is catalyzed by a class of enzymes known as terpene synthases, specifically those that can produce the verticillene skeleton.

The process begins with the ionization of GGPP, followed by an intramolecular cyclization to form a macrocyclic carbocation intermediate. A series of transannular cyclizations and proton transfers, orchestrated within the enzyme's active site, leads to the formation of the characteristic bicyclic verticillyl cation. Finally, deprotonation of this cation at a specific position yields this compound.

Biosynthesis of this compound GGPP Geranylgeranyl Diphosphate (GGPP) Carbocation Macrocyclic Carbocation Intermediate GGPP->Carbocation Ionization & Intramolecular Cyclization Verticillyl_Cation Verticillyl Cation Carbocation->Verticillyl_Cation Transannular Cyclization & Proton Transfer Verticillatriene This compound Verticillyl_Cation->Verticillatriene Deprotonation

Biosynthesis of this compound from GGPP.

Role as a Diterpenoid Intermediate

The significance of this compound lies in its role as a pivotal branch-point intermediate in the biosynthesis of more complex diterpenoids. The verticillyl cation, from which this compound is derived, can undergo further intramolecular rearrangements and cyclizations to form the core structures of other important natural product families.

Notably, the verticillyl cation is a direct precursor to the taxane skeleton, which forms the core of the renowned anticancer drug, Paclitaxel (Taxol). This transformation involves a complex cascade of reactions initiated by a proton transfer, leading to the formation of the tricyclic taxadiene.

Role as a Diterpenoid Intermediate cluster_0 Biosynthesis cluster_1 Intermediate Products cluster_2 Downstream Products GGPP Geranylgeranyl Diphosphate (GGPP) Verticillyl_Cation Verticillyl Cation GGPP->Verticillyl_Cation Terpene Synthase Verticillatriene This compound Verticillyl_Cation->Verticillatriene Deprotonation Taxanes Taxanes (e.g., Paclitaxel) Verticillyl_Cation->Taxanes Intramolecular Rearrangement & Cyclization Phomactins Phomactins Verticillyl_Cation->Phomactins Alternative Rearrangement & Cyclization

This compound as a key intermediate.

Experimental Protocols

While a specific, detailed protocol for the total synthesis of this compound is not prominently featured in the scientific literature, its isolation from natural sources, such as the resin of Boswellia species, can be achieved through standard phytochemical techniques. The following represents a generalized workflow for the isolation of diterpenoids from a natural source.

General Experimental Workflow for Isolation

  • Extraction: The dried and powdered plant material (e.g., resin) is subjected to solvent extraction, typically with a nonpolar solvent such as hexane (B92381) or dichloromethane, to isolate the lipophilic compounds, including diterpenes.

  • Fractionation: The crude extract is then fractionated using column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity is used to separate the compounds based on their affinity for the stationary phase.

  • Purification: Fractions containing the compound of interest, as identified by techniques like Thin Layer Chromatography (TLC), are combined and subjected to further purification. This may involve repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is then confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

General Isolation Workflow Start Natural Source (e.g., Boswellia Resin) Extraction Solvent Extraction (e.g., Hexane) Start->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation

Generalized workflow for diterpenoid isolation.

References

Biological Activity Screening of Verticilla-4(20),7,11-triene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticilla-4(20),7,11-triene is a naturally occurring diterpene hydrocarbon found as a constituent of the essential oil from various species of the genus Boswellia, commonly known as frankincense.[1][2] These resins have a long history of use in traditional medicine for their anti-inflammatory, antimicrobial, and potential anti-cancer properties. While much of the research on Boswellia has focused on the biological activities of boswellic acids, this compound, as a component of the essential oil, is also believed to contribute to the overall therapeutic effects. This technical guide provides an overview of the current understanding of the biological activities of this compound, details relevant experimental protocols for its screening, and outlines key signaling pathways that are likely modulated by this class of compounds.

It is important to note that while this compound has been identified as an active component in Boswellia extracts, there is a notable lack of publicly available quantitative data (e.g., IC50 or MIC values) for the isolated compound. The information presented herein is largely based on studies of Boswellia essential oils and extracts where this diterpene is a constituent.

Known and Potential Biological Activities

This compound is primarily associated with the antimicrobial properties of Boswellia essential oil.[1] Studies have indicated that the essential oil containing this compound exhibits activity against a range of microorganisms. The broader extracts of Boswellia have also been investigated for their anti-inflammatory and cytotoxic (anti-cancer) activities. While the specific contribution of this compound to these effects has not been fully elucidated, its presence in active extracts suggests a potential role.

Data Presentation

Due to the limited availability of specific quantitative data for isolated this compound, a detailed data table cannot be provided at this time. Research efforts to isolate and characterize the biological activities of this compound are ongoing.

Experimental Protocols for Biological Activity Screening

The following are detailed methodologies for key experiments that can be employed to screen the biological activities of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, conversely, the cytotoxic effects of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. Add these dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

G A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound and incubate for 24-72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 value G->H

Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Screening: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In response to inflammatory stimuli like LPS, macrophages (e.g., RAW 264.7 cell line) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide. The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant can be measured using the Griess reagent.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the vehicle control.

Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (bacterial growth) is observed after incubation.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal, subculture the contents of the clear wells onto agar (B569324) plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been delineated, based on the activities of Boswellia extracts, the following pathways are potential targets.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and enzymes like iNOS and COX-2. Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.

Logical Relationship for NF-κB Inhibition

G cluster_0 Cellular Response cluster_1 Therapeutic Intervention A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Translocation to Nucleus C->D E Gene Expression of Pro-inflammatory Mediators D->E F Inflammation E->F G This compound G->C Inhibition

Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway in Cancer

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including some natural products, induce apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism.

Logical Relationship for Apoptosis Induction

G cluster_0 Cellular Response cluster_1 Therapeutic Intervention A Mitochondrial Outer Membrane Permeabilization B Cytochrome c Release A->B C Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) B->C D Caspase-9 Activation C->D E Executioner Caspase (e.g., Caspase-3) Activation D->E F Apoptosis E->F G This compound G->A Induction

Potential induction of the intrinsic apoptosis pathway by this compound.

Conclusion and Future Directions

This compound is a promising, yet understudied, component of Boswellia essential oil. While its presence is linked to the antimicrobial activity of the oil, further research is required to isolate the pure compound and perform comprehensive biological activity screening. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future investigations into the therapeutic potential of this natural product. Elucidating the specific activities and mechanisms of action of this compound will be crucial for its potential development as a standalone therapeutic agent or as a lead compound in drug discovery programs.

References

Unveiling the Therapeutic Potential of Verticilla-4(20),7,11-triene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene, a bicyclic diterpene hydrocarbon with the chemical formula C20H32, is a significant constituent of the essential oils derived from various species of the Boswellia and Bursera genera.[1] Historically, resins from these plants, commonly known as frankincense, have been integral to traditional medicine for their anti-inflammatory and other therapeutic properties. Modern scientific investigation has begun to elucidate the bioactive properties of individual components within these complex natural mixtures. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential therapeutic applications of this compound, with a focus on its anticancer, anti-inflammatory, and antibacterial activities. This document collates available quantitative data, outlines relevant experimental methodologies, and visualizes key processes to support further research and development in this promising area.

Chemical and Physical Properties

This compound is a diterpenoid with a molecular weight of 272.47 g/mol . Its structure features a unique bicyclo[9.3.1]pentadecane skeleton. A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValueSource
Molecular Formula C20H32[2][3][4]
Molecular Weight 272.47 g/mol [2][3][4]
IUPAC Name (1R,7E,11E)-4,8,12,15,15-Pentamethylbicyclo[9.3.1]pentadeca-4(20),7,11-triene
CAS Number 6750-31-8
Natural Sources Boswellia carterii, Boswellia papyrifera, Bursera kerberi[1]

Potential Therapeutic Applications

Preliminary research indicates that this compound possesses a range of biological activities that warrant further investigation for their therapeutic potential. These include anticancer, anti-inflammatory, and antibacterial effects.

Anticancer Activity

This compound has demonstrated cytotoxic effects against human cancer cell lines. A notable study reported its activity against the Hep-G2 human hepatoma cell line.

Table 1: Anticancer Activity of this compound

Cell LineAssay TypeMetricValue
Hep-G2 (Human Hepatoma)Antiproliferation AssayIC509 µg/mL
Anti-inflammatory Activity

The anti-inflammatory properties of frankincense are well-documented in traditional medicine. Modern studies are beginning to attribute these effects to specific constituents, including this compound. Its mechanism of action is believed to involve the inhibition of key inflammatory enzymes.

Table 2: Anti-inflammatory Activity of this compound

Target EnzymeAssay TypeMetricValue
Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay% Inhibition32.7%
Antibacterial Activity

This compound is recognized as one of the components responsible for the antibacterial activity of Boswellia carterii essential oil. While specific minimum inhibitory concentration (MIC) values for the pure compound are not yet widely reported in the available literature, its contribution to the overall antimicrobial effect of the essential oil is acknowledged. Further research is required to quantify its specific antibacterial spectrum and potency.

Experimental Protocols

This section outlines the general methodologies employed in the assessment of the therapeutic potential of this compound.

Isolation of this compound

The isolation of this compound from its natural sources, typically the essential oil of Boswellia species, involves a multi-step process.

G General Workflow for Isolation and Characterization cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Boswellia Resin hydrodistillation Hydrodistillation raw_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil column_chromatography Column Chromatography (Silica Gel) essential_oil->column_chromatography fractions Fractions Collected column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound gc_ms GC-MS Analysis pure_compound->gc_ms nmr NMR Spectroscopy pure_compound->nmr structure_elucidation Structure Elucidation gc_ms->structure_elucidation nmr->structure_elucidation

Caption: General workflow for the isolation and characterization of this compound.
  • Essential Oil Extraction: The essential oil is typically obtained from the dried resin of Boswellia species through hydrodistillation.

  • Chromatographic Separation: The crude essential oil is subjected to column chromatography on silica (B1680970) gel. A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is used to elute the different components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Final Purification: Further purification may be achieved using preparative TLC or high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of this compound against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells (e.g., Hep-G2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Activity Assay (COX Inhibition Assay)

The inhibitory effect of this compound on COX enzymes can be evaluated using a commercially available COX inhibitor screening assay kit.

  • Reagent Preparation: All reagents, including the buffer, heme, COX-1 or COX-2 enzyme, and arachidonic acid (substrate), are prepared according to the manufacturer's instructions.

  • Enzyme Incubation: The COX enzyme is incubated with the test compound (this compound) or a known inhibitor (control) for a specified time.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin (B15479496) Measurement: The amount of prostaglandin produced is quantified, often through a colorimetric or fluorometric method.

  • Inhibition Calculation: The percentage of COX inhibition by the test compound is calculated by comparing the enzyme activity in the presence of the compound to the activity in the control wells.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its anti-inflammatory effects are likely mediated through the modulation of key inflammatory signaling pathways. Based on the known activities of other bioactive compounds from Boswellia species, a plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G Plausible Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB active_NFkB Active NF-κB NFkB->active_NFkB ub_p_IkB Ub-p-IκB p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation proteasome->IkB Releases NFkB_n NF-κB active_NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->pro_inflammatory_genes Transcription mRNA mRNA pro_inflammatory_genes->mRNA pro_inflammatory_proteins Pro-inflammatory Proteins mRNA->pro_inflammatory_proteins Translation Verticilla This compound Verticilla->IKK Inhibits

Caption: A plausible anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

In this proposed pathway, inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2. This compound may exert its anti-inflammatory effects by inhibiting a key step in this cascade, such as the activation of the IKK complex, thereby preventing the downstream inflammatory response.

Future Directions and Conclusion

This compound has emerged as a promising natural product with multifaceted therapeutic potential. The existing data on its anticancer and anti-inflammatory activities provide a strong rationale for further investigation. Future research should focus on:

  • Elucidating the precise molecular mechanisms of action for its anticancer and anti-inflammatory effects, including the identification of specific protein targets and signaling pathways.

  • Conducting comprehensive studies to determine its antibacterial spectrum and quantify its potency through the determination of MIC values against a panel of clinically relevant bacteria.

  • Performing preclinical in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile.

  • Exploring synergistic effects with existing therapeutic agents to potentially enhance efficacy and reduce side effects.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Verticilla-4(20),7,11-triene from Boswellia Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticilla-4(20),7,11-triene is a cyclic diterpene found in the resin of various Boswellia species, notably Boswellia carterii and Boswellia papyrifera. This compound has garnered interest within the scientific community for its potential contribution to the anti-inflammatory and antibacterial properties of frankincense. As a key bioactive constituent, efficient extraction and isolation protocols are paramount for further pharmacological investigation and potential drug development. These application notes provide a comprehensive overview of the extraction and quantification of this compound from Boswellia resin, along with its known biological activities.

Data Presentation: Quantitative Analysis of this compound in Boswellia Species

The concentration of this compound can vary significantly depending on the Boswellia species and the specific chemotype. The following table summarizes the quantitative data from various studies on the essential oil composition of different Boswellia resins.

Boswellia SpeciesExtraction MethodAnalytical MethodPercentage of this compound in Essential Oil (%)Reference
Boswellia papyriferaHydrodistillationGC-MS74.0[1]
Boswellia papyrifera (Kebtele)HydrodistillationGC-MS76.0[1][2]
Boswellia carteriiHydrodistillationGC-MS6.0[3]
Boswellia carteriiNot SpecifiedGC0.03[4]
Boswellia carteriiNot SpecifiedGC0.02[5]

Experimental Protocols

Protocol 1: Extraction of Essential Oil Containing this compound via Hydrodistillation

This protocol outlines the primary method for obtaining the essential oil from Boswellia resin, which is rich in diterpenes, including this compound.

Materials:

  • Dried Boswellia resin (e.g., B. papyrifera or B. carterii)

  • Grinder or mortar and pestle

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Resin Preparation: Grind the dried Boswellia resin into a coarse powder to increase the surface area for efficient extraction.

  • Hydrodistillation Setup: Place the powdered resin into a round-bottom flask of the Clevenger apparatus. Add distilled water to the flask, ensuring the resin is fully submerged.

  • Extraction Process: Heat the flask using a heating mantle to boil the water. The steam will pass through the resin, carrying the volatile essential oils.

  • Condensation and Collection: The steam and essential oil vapor will rise into the condenser, where they will cool and return to a liquid state. The essential oil, being less dense than water, will separate and collect in the collection tube of the Clevenger apparatus.

  • Extraction Duration: Continue the hydrodistillation for a minimum of 3-4 hours to ensure complete extraction of the volatile components.

  • Oil Separation and Drying: Carefully collect the separated essential oil from the collection tube. To remove any residual water, add a small amount of anhydrous sodium sulfate, allow it to sit for a few minutes, and then decant the dried oil.

  • Storage: Store the extracted essential oil in a sealed glass vial in a cool, dark place to prevent degradation.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol describes a general method for the fractionation of the essential oil to isolate the diterpene fraction containing this compound. This is based on methodologies used for the separation of diterpenoids from Boswellia extracts.[6]

Materials:

  • Boswellia essential oil (obtained from Protocol 1)

  • Silica (B1680970) gel (for column chromatography)

  • Glass chromatography column

  • Hexane (B92381) (or petroleum ether)

  • Ethyl acetate (B1210297)

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and carefully pack it into the chromatography column to create the stationary phase.

  • Sample Loading: Dissolve a known amount of the essential oil in a minimal volume of hexane. Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% hexane. This non-polar solvent will first elute the most non-polar compounds, which include diterpenes like this compound.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation process using TLC.

  • Gradient Elution (Optional): If a cleaner separation is needed, a gradient of increasing polarity can be used. After eluting with hexane, gradually increase the concentration of ethyl acetate in the mobile phase (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate). This will help to separate compounds with slightly different polarities.

  • TLC Analysis: Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 9:1). Visualize the spots under a UV lamp. Fractions containing the same compound profile (based on Rf value) can be combined.

  • Solvent Evaporation: Evaporate the solvent from the fractions containing the purified this compound using a rotary evaporator.

  • Purity Analysis: The purity of the isolated compound can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualization

Extraction_Workflow resin Boswellia Resin grinding Grinding resin->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil column_chromatography Silica Gel Column Chromatography essential_oil->column_chromatography diterpene_fraction Diterpene Fraction column_chromatography->diterpene_fraction verticilla This compound diterpene_fraction->verticilla

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway

This compound has been reported to exhibit anti-inflammatory properties, in part through the inhibition of the Cyclooxygenase-1 (COX-1) enzyme.[7] The following diagram illustrates this inhibitory action within the arachidonic acid cascade.

COX1_Inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 Enzyme arachidonic_acid->cox1 prostaglandins Prostaglandins (e.g., PGH2) cox1->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation verticilla This compound verticilla->cox1 Inhibition

Caption: Inhibition of the COX-1 pathway by this compound.

References

Application Note: Quantification of Verticilla-4(20),7,11-triene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verticilla-4(20),7,11-triene is a sesquiterpene hydrocarbon of interest in natural product research and drug development due to its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or fermentation broths, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Principle of the Method

The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water allows for the efficient separation of this nonpolar analyte. Detection is performed using a UV detector at a low wavelength (205 nm), where the compound exhibits sufficient absorbance for sensitive quantification. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve generated from reference standards of known concentrations.

Materials and Reagents

  • This compound reference standard (≥95% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (PTFE or other suitable material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at the initial gradient composition) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation (from a hypothetical plant matrix)

  • Extraction: Weigh 1 g of the homogenized and dried plant material into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

3. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Ultrapure Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 30 70
    15.0 0 100
    20.0 0 100
    20.1 30 70

    | 25.0 | 30 | 70 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

4. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions in triplicate and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared sample solutions and record the peak area for this compound.

  • Calculation: Calculate the concentration of this compound in the original sample using the regression equation from the calibration curve, accounting for any dilution factors.

Data Presentation

The performance of the described HPLC method was validated according to standard guidelines. The following table summarizes the quantitative data obtained during method validation.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (Recovery %) 97.5% - 102.3%
Retention Time Approximately 12.5 min

Note: The data presented in this table is representative of a typical validated HPLC method and should be verified experimentally.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_std_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing std_weigh Weigh Reference Standard std_dissolve Dissolve in Methanol (Stock Solution) std_weigh->std_dissolve std_dilute Serial Dilution (Working Standards) std_dissolve->std_dilute hplc_inject HPLC Injection std_dilute->hplc_inject Inject Standards sample_weigh Weigh Sample Matrix sample_extract Extract with Methanol sample_weigh->sample_extract sample_sonicate Sonicate sample_extract->sample_sonicate sample_centrifuge Centrifuge sample_sonicate->sample_centrifuge sample_filter Filter Extract sample_centrifuge->sample_filter sample_filter->hplc_inject Inject Samples hplc_separation Chromatographic Separation (C18 Column) hplc_inject->hplc_separation uv_detection UV Detection (205 nm) hplc_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound by HPLC.

Application Note: Analysis of Verticilla-4(20),7,11-triene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Verticilla-4(20),7,11-triene, a cembranoid diterpene found in various natural sources, including the resin of Boswellia species. The methodology employs Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for the separation and identification of volatile and semi-volatile compounds. This document provides detailed experimental procedures, data presentation, and interpretation guidelines to assist researchers in the accurate identification and quantification of this compound.

Introduction

This compound (C₂₀H₃₂) is a diterpene of significant interest due to its presence in medicinally important plant resins, such as frankincense. As a key biomarker in certain chemotypes, its accurate identification and quantification are crucial for quality control, chemical profiling, and pharmacological studies. GC-MS offers the necessary selectivity and sensitivity for analyzing this compound within complex matrices. This note provides a standardized protocol to ensure reliable and reproducible results.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix containing this compound. For plant resins or essential oils, a simple dilution is often sufficient.

Protocol for Essential Oils and Resins:

  • Accurately weigh approximately 10 mg of the essential oil or resin extract into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable organic solvent, such as hexane (B92381) or ethyl acetate.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • If necessary, perform serial dilutions to bring the concentration of this compound within the calibrated range of the instrument.

  • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial prior to injection.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and column used.

Parameter Value
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (split ratio 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 60 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-500
Solvent Delay 3 min

Data Presentation

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at m/z 272 and a prominent base peak at m/z 257. This primary fragmentation is due to the allylic cleavage and loss of a methyl group (-CH₃).

Table 1: Key Mass Spectral Fragments for this compound

m/z Relative Intensity Proposed Fragmentation
272ModerateMolecular Ion [M]⁺
257High (Base Peak)[M - CH₃]⁺
Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Protocol for Calibration:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

  • Perform serial dilutions to prepare a series of calibration standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Inject each calibration standard into the GC-MS system under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the m/z 257 ion (or the total ion chromatogram peak area) against the concentration of the standard.

  • The concentration of this compound in the samples can then be determined from the calibration curve.

Table 2: Example Calibration Data

Concentration (µg/mL) Peak Area (m/z 257)
115,000
578,000
10160,000
25410,000
50825,000
1001,650,000

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Plant Resin or Essential Oil Sample Dilution Dilution with Organic Solvent Sample->Dilution Filtration 0.45 µm Syringe Filtration Dilution->Filtration GC_Vial GC Vial Filtration->GC_Vial Autosampler Autosampler Injection GC_Vial->Autosampler GC_Column Gas Chromatography (Separation) Autosampler->GC_Column 1 µL Injection MS_Detector Mass Spectrometry (Detection & Fragmentation) GC_Column->MS_Detector Elution Data_Acquisition Data Acquisition (Chromatogram & Spectra) MS_Detector->Data_Acquisition Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Result_ID Result_ID Qualitative->Result_ID Identification Result_Quant Result_Quant Quantitative->Result_Quant Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Molecule This compound (C₂₀H₃₂) Fragmentation Electron Ionization (70 eV) MolecularIon Molecular Ion [M]⁺ m/z = 272 Loss - CH₃ (Allylic Cleavage) Fragmentation->MolecularIon BasePeak Base Peak [M - CH₃]⁺ m/z = 257 Loss->BasePeak

Caption: Primary mass spectral fragmentation pathway of this compound.

Anwendungshinweise und Protokolle: Verticilla-4(20),7,11-trien als Standard für die analytische Chemie

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Verticilla-4(20),7,11-trien ist ein Diterpen, das natürlicherweise im Harz verschiedener Boswellia-Arten (Weihrauch) vorkommt.[1][2] Aufgrund seiner spezifischen chemischen Struktur und seines Vorkommens in kommerziell relevanten Naturprodukten eignet es sich als analytischer Standard zur Identifizierung und Quantifizierung in komplexen Gemischen wie ätherischen Ölen und Pflanzenextrakten. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für den Einsatz von Verticilla-4(20),7,11-trien als Standard in der Gaschromatographie-Massenspektrometrie (GC-MS).

Quantitative Daten

Die Reinheit von Verticilla-4(20),7,11-trien als analytischer Standard ist entscheidend für genaue quantitative Analysen. Kommerziell erhältliche Standards weisen in der Regel eine hohe Reinheit auf.

Tabelle 1: Spezifikationen des analytischen Standards Verticilla-4(20),7,11-trien

ParameterSpezifikationAnalysemethode
Chemische FormelC₂₀H₃₂-
Molekulargewicht272.46 g/mol Massenspektrometrie
Reinheit≥98%HPLC
ErscheinungsbildFarbloses ÖlVisuelle Inspektion
Lagerung2–8°C-
QuelleBoswellia carterii Birdw.-

Quelle: Zusammengefasste Daten von kommerziellen Anbietern.[3]

Verticilla-4(20),7,11-trien wurde in verschiedenen Boswellia-Arten in unterschiedlichen Konzentrationen nachgewiesen, was seine Bedeutung als chemotaxonomischer Marker unterstreicht.

Tabelle 2: Vorkommen von Verticilla-4(20),7,11-trien in verschiedenen Boswellia-Arten (Beispiele)

SpeziesKonzentration im ätherischen Öl (%)AnalysemethodeReferenz
Boswellia papyrifera (Kebtele)65.0GC-MS
Boswellia carterii4.2 - 6.0GC-MS[4][5]
Boswellia serrata0.01GC-MS[6]
Boswellia occultaSpurenGC-MS[7]
Pogostemon heyneanus0.22GC-MS[8]

Experimentelle Protokolle

Die primäre Anwendung von Verticilla-4(20),7,11-trien als Standard ist die Kalibrierung und Identifizierung in GC-MS-Analysen.

2.1 Protokoll: Herstellung von Standardlösungen

  • Stammlösung (1 mg/mL): Wiegen Sie 1 mg des Verticilla-4(20),7,11-trien-Standards (Reinheit ≥98%) genau in ein 1-mL-Messkölbchen ein. Lösen Sie den Standard in einem geeigneten Lösungsmittel wie n-Hexan oder Dichlormethan und füllen Sie bis zur Marke auf.

  • Verdünnungsreihe: Erstellen Sie aus der Stammlösung eine Serie von Arbeitsstandards durch serielle Verdünnung. Typische Konzentrationen für eine Kalibrierkurve liegen im Bereich von 1 µg/mL bis 100 µg/mL.

  • Lagerung: Lagern Sie die Standardlösungen bei 2–8°C in dicht verschlossenen, lichtgeschützten Gefäßen, um die Verdunstung des Lösungsmittels und den Abbau des Analyten zu minimieren.

2.2 Protokoll: GC-MS-Analyse zur Identifizierung und Quantifizierung

Dieses Protokoll beschreibt eine allgemeine Methode, die je nach Gerät und spezifischer Probe angepasst werden muss.

  • Probenvorbereitung:

    • Ätherische Öle/Extrakte: Verdünnen Sie die Probe (z. B. 1:100 v/v) mit dem gleichen Lösungsmittel, das für die Standardlösungen verwendet wurde.

    • Optional: Fügen Sie einen internen Standard hinzu, um die quantitative Genauigkeit zu verbessern.

  • GC-MS-Bedingungen:

    • Gerät: Gaschromatograph gekoppelt mit einem Massenspektrometer (z. B. Agilent, Shimadzu).

    • Säule: Eine apolare Kapillarsäule wie DB-5ms oder HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) ist gut geeignet.[4][9]

    • Injektor: Split/Splitless-Injektor, Temperatur: 250°C. Injektionsvolumen: 1 µL.

    • Trägergas: Helium mit einer konstanten Flussrate von 1.0 mL/min.[9]

    • Ofenprogramm:

      • Anfangstemperatur: 60°C, Haltezeit 2 min.

      • Heizrate: 3-4°C/min bis 240°C.[9]

      • Endtemperatur: 240°C, Haltezeit 5 min.

    • MS-Bedingungen:

      • Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV.[9]

      • Massenscanbereich: m/z 35–500.[9]

      • Ionenquellentemperatur: 230°C.

  • Datenauswertung:

    • Identifizierung: Vergleichen Sie die Retentionszeit und das Massenspektrum der Peaks in der Probe mit denen des authentischen Verticilla-4(20),7,11-trien-Standards. Charakteristische Fragmentionen können zur Bestätigung herangezogen werden.[10]

    • Quantifizierung: Erstellen Sie eine externe Kalibrierkurve, indem Sie die Peakflächen der Arbeitsstandards gegen deren Konzentration auftragen. Berechnen Sie die Konzentration von Verticilla-4(20),7,11-trien in der unbekannten Probe anhand der Regressionsgleichung der Kalibrierkurve.

Visualisierungen

Die folgenden Diagramme illustrieren die Arbeitsabläufe bei der Verwendung von Verticilla-4(20),7,11-trien als analytischem Standard.

G Abbildung 1: Logischer Arbeitsablauf zur Qualitätskontrolle cluster_0 Standard-Prüfung cluster_1 Probenanalyse cluster_2 Datenvergleich cluster_3 Ergebnis Standard Verticilla-4(20),7,11-trien Standard Purity Reinheitsprüfung (≥98%) (HPLC, NMR) Standard->Purity Identity Identitätsprüfung (MS, NMR) Standard->Identity Compare Vergleich von Retentionszeit & Massenspektrum Purity->Compare Identity->Compare Sample Unbekannte Probe (z.B. Ätherisches Öl) Analysis GC-MS Analyse Sample->Analysis Analysis->Compare Result Identifizierung & Quantifizierung Compare->Result

Abbildung 1: Logischer Arbeitsablauf zur Qualitätskontrolle.

G Abbildung 2: Experimenteller Arbeitsablauf für die GC-MS-Analyse A 1. Standard-Vorbereitung Stammlösung & Verdünnungsreihe C 3. GC-MS Injektion Standards und Proben injizieren A->C B 2. Proben-Vorbereitung Extrakt verdünnen B->C D 4. Datenerfassung Chromatogramme und Spektren aufzeichnen C->D E 5. Datenanalyse - Identifizierung durch Spektrenvergleich - Kalibrierkurve erstellen D->E F 6. Ergebnis Konzentration in der Probe berechnen E->F

Abbildung 2: Experimenteller Arbeitsablauf für die GC-MS-Analyse.

Zusammenfassung: Verticilla-4(20),7,11-trien ist ein wertvoller Marker und analytischer Standard für die Qualitätskontrolle und chemische Charakterisierung von Boswellia-Harzen und daraus hergestellten Produkten. Die hier beschriebenen Protokolle und Arbeitsabläufe bieten eine solide Grundlage für Forscher und Wissenschaftler, um diese Verbindung in ihren analytischen Methoden zu implementieren und zuverlässige, reproduzierbare Ergebnisse zu erzielen.

References

Application Notes and Protocols for In Vitro Bioassays of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticilla-4(20),7,11-triene is a verticillane-type diterpene, a natural compound that has been identified as a constituent of the essential oil from Boswellia carterii, commonly known as frankincense. Preliminary studies and the known biological activities of compounds from Boswellia species suggest that this compound may possess promising anti-inflammatory, anticancer, and antimicrobial properties. These application notes provide detailed protocols for in vitro bioassays to investigate and quantify the therapeutic potential of this compound.

Data Presentation

The following tables are structured to facilitate the clear and concise presentation of quantitative data obtained from the described in vitro bioassays. Researchers can use these templates to record and compare the biological activity of this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Example: MCF-7Breast AdenocarcinomaEnter data hereEnter data hereEnter data here
Example: A549Lung CarcinomaEnter data hereEnter data hereEnter data here
Example: HeLaCervical AdenocarcinomaEnter data hereEnter data hereEnter data here
Example: PC-3Prostate AdenocarcinomaEnter data hereEnter data hereEnter data here
Add more cell lines as needed

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)Nitric Oxide (NO) Production (% of LPS Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (no LPS)-Enter data hereEnter data hereEnter data here
LPS (1 µg/mL)-100%Enter data hereEnter data here
This compound + LPSe.g., 1Enter data hereEnter data hereEnter data here
This compound + LPSe.g., 10Enter data hereEnter data hereEnter data here
This compound + LPSe.g., 50Enter data hereEnter data hereEnter data here
Positive Control (e.g., Dexamethasone)e.g., 1Enter data hereEnter data hereEnter data here

LPS: Lipopolysaccharide, a potent inducer of inflammation in macrophages.

Table 3: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive bacteriumEnter data hereEnter data here
Escherichia coli (e.g., ATCC 25922)Gram-negative bacteriumEnter data hereEnter data here
Candida albicans (e.g., ATCC 90028)Fungus (Yeast)Enter data hereEnter data here
Add more strains as needed

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC: Minimum Bactericidal Concentration, the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and using a suitable software for non-linear regression analysis.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This protocol describes the measurement of nitric oxide (NO) production by the Griess assay in a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a control group without LPS and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay: a. Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium. b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains using the broth microdilution method.

Materials:

  • This compound

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the 96-well plate, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it on an appropriate agar (B569324) medium. Incubate the plates and the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

The following diagrams illustrate the experimental workflows and a relevant signaling pathway that may be modulated by this compound.

experimental_workflow_cytotoxicity start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 24, 48, or 72h treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate for 4h mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure absorbance at 570nm solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Caption: Workflow for MTT Cytotoxicity Assay.

experimental_workflow_anti_inflammatory start Start: Macrophage Culture (RAW 264.7) seed Seed cells in 96-well plate start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect supernatant incubate->collect griess Perform Griess Assay for Nitric Oxide collect->griess read Measure absorbance at 540nm griess->read analyze Calculate NO inhibition read->analyze end End analyze->end

Application Notes and Protocols: The Role of Verticilla-4(20),7,11-triene as a Mechanistic Probe in Taxol® Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in natural product biosynthesis and metabolic engineering.

Introduction

The biosynthesis of the potent anticancer drug Paclitaxel (B517696) (Taxol®) is a complex, multi-step process originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The first committed step is the cyclization of GGPP to form the taxane (B156437) skeleton, a reaction catalyzed by the enzyme taxadiene synthase (TXS). While this is often depicted as a direct conversion to taxa-4(5),11(12)-diene, the reaction mechanism is far more intricate. It proceeds through a series of highly reactive carbocation intermediates. Among these, Verticilla-4(20),7,11-triene and its isomers are key, transient bicyclic intermediates.

Understanding the formation and subsequent rearrangement of the verticillyl carbocation is critical for several reasons. Firstly, it provides fundamental insights into the complex catalytic mechanism of terpene cyclases. Secondly, the taxadiene synthase reaction is not perfectly selective; it produces a major product, taxa-4(5),11(12)-diene, and a minor isomer, taxa-4(20),11(12)-diene. The minor isomer is, in fact, the more efficient substrate for the subsequent enzyme in the Taxol® pathway, taxadiene-5α-hydroxylase. Consequently, studying the verticillatriene intermediate stage allows for targeted protein engineering of taxadiene synthase. The goal of such engineering is to alter the product profile to favor the formation of the more desirable taxa-4(20),11(12)-diene, thereby potentially debottlenecking the overall biosynthetic pathway for improved Taxol® production in heterologous systems.

These application notes provide an overview of the role of this compound as a key mechanistic intermediate and detail protocols for studying and engineering the taxadiene synthase enzyme.

Data Presentation

The product distribution of taxadiene synthase is a critical parameter in evaluating the efficiency of the initial step of Taxol® biosynthesis. Site-directed mutagenesis can be employed to alter this distribution, as illustrated by the following tables which summarize typical product profiles for wild-type and engineered enzymes.

Table 1: Product Distribution of Wild-Type Taxadiene Synthase (TXS)

ProductRelative Abundance (%)[1]
taxa-4(5),11(12)-diene~90-94%
taxa-4(20),11(12)-diene~5-6%
Verticillene & Cembranoid-type compounds~1-4%

Table 2: Exemplary Product Distribution of Engineered Taxadiene Synthase (TXS) Mutants

MutantMajor Product(s)Relative Abundance of Major Product(s) (%)[2]Notes
V610FCembrene A68%Dramatically altered product profile, no taxadiene produced.
V584TCembrene A, Verticillatriene (V)39% (Cembrene A), 36% (V)Significant increase in bicyclic intermediates released.
Y688L / Y762Ftaxa-4(20),11(12)-dieneIncreased yield over wild-typeDemonstrates potential to enhance desired isomer production.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of a "Pseudomature" Taxadiene Synthase (TXS) in E. coli

This protocol describes the expression and purification of a truncated, more soluble, and active form of TXS, which lacks the N-terminal plastidial transit peptide.

1. Gene Preparation and Cloning:

  • Obtain the cDNA for Taxus taxadiene synthase.
  • Using PCR, amplify the sequence corresponding to the "pseudomature" enzyme, which involves deleting the first 50-80 amino acids of the N-terminus. A common construct deletes the first 60 residues.[1]
  • Incorporate appropriate restriction sites (e.g., NdeI and BamHI) at the 5' and 3' ends of the amplified gene, respectively.
  • Ligate the PCR product into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.
  • Transform the ligation product into a cloning host like E. coli DH5α and confirm the sequence of positive clones.

2. Protein Expression:

  • Transform the confirmed expression plasmid into an expression host like E. coli BL21(DE3).
  • Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C with shaking.
  • Use the starter culture to inoculate 1 L of LB medium (with antibiotic) and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Reduce the temperature to 18-22°C and continue shaking for an additional 16-20 hours to improve protein solubility.

3. Cell Lysis and Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
  • Elute the His-tagged TXS protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
  • Collect fractions and analyze by SDS-PAGE to assess purity.
  • Pool the pure fractions and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
  • Determine the protein concentration using a Bradford assay, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Taxadiene Synthase Activity Assay

This protocol details the procedure for determining the activity and product profile of purified TXS.

1. Reaction Setup:

  • Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM DTT.
  • In a 1.5 mL microcentrifuge tube, combine the following on ice:
  • Assay buffer
  • 1-5 µg of purified TXS enzyme
  • 10 µM (E,E,E)-geranylgeranyl diphosphate (GGPP) substrate
  • Nuclease-free water to a final volume of 500 µL.

2. Enzymatic Reaction:

  • Incubate the reaction mixture at 31°C for 2-4 hours in a water bath or thermocycler.
  • Stop the reaction by adding 500 µL of a 1:1 mixture of hexane (B92381) and saturated NaCl solution.

3. Product Extraction:

  • Vortex the tube vigorously for 30 seconds to extract the diterpene products into the hexane layer.
  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper hexane layer to a clean glass vial.
  • Repeat the extraction of the aqueous phase with another 500 µL of hexane and combine the hexane layers.
  • Concentrate the hexane extract under a gentle stream of nitrogen gas to a final volume of approximately 50 µL for analysis.

4. Product Analysis by GC-MS:

  • Inject 1-2 µL of the concentrated extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).
  • GC Conditions (example):
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Conditions (example):
  • Ion Source: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 40-400.
  • Identify the products (taxa-4(5),11(12)-diene, taxa-4(20),11(12)-diene, verticillenes) by comparing their retention times and mass spectra with authentic standards or published data.[3][4]
  • Quantify the relative abundance of each product by integrating the peak areas from the total ion chromatogram.

Protocol 3: Site-Directed Mutagenesis of TXS to Probe the Role of Active Site Residues

This protocol provides a general workflow for introducing specific mutations into the TXS gene to investigate their effect on the reaction cascade and product distribution.

1. Primer Design:

  • Identify target amino acid residues within the TXS active site that may influence the stabilization of the verticillyl carbocation or the subsequent deprotonation steps.
  • Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired codon change in the center.[5]
  • Ensure the primers have a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.

2. Mutagenesis PCR:

  • Set up a PCR reaction using a high-fidelity polymerase (e.g., PfuUltra) with the wild-type TXS expression plasmid as the template and the mutagenic primers.
  • PCR Cycling Conditions (example):
  • Initial denaturation: 95°C for 1 min.
  • 18 cycles of:
  • Denaturation: 95°C for 50 sec.
  • Annealing: 60°C for 50 sec.
  • Extension: 68°C for 1 min/kb of plasmid length.
  • Final extension: 68°C for 7 min.

3. Template Digestion and Transformation:

  • Digest the parental (wild-type) methylated plasmid DNA by adding 1 µL of DpnI restriction enzyme directly to the PCR product. Incubate at 37°C for 1-2 hours.[6]
  • Transform 2-5 µL of the DpnI-treated PCR product into highly competent E. coli cells (e.g., XL1-Blue).
  • Plate the transformation on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.

4. Screening and Sequencing:

  • Pick several colonies and grow overnight mini-cultures.
  • Isolate the plasmid DNA from each culture.
  • Confirm the presence of the desired mutation by DNA sequencing.
  • Once confirmed, express and purify the mutant TXS protein and analyze its activity and product profile using Protocols 1 and 2.

Visualizations

Taxadiene_Synthase_Mechanism cluster_0 Taxadiene Synthase (TXS) Active Site GGPP Geranylgeranyl-PP GG_cation Geranylgeranyl Cation GGPP->GG_cation -PPi Vert_cation Verticillyl Cation (Intermediate) GG_cation->Vert_cation 1st Cyclization Tax_cation Taxenyl Cation Vert_cation->Tax_cation 2nd Cyclization (Rearrangement) Verticillatriene This compound (Released Side-Product) Vert_cation->Verticillatriene Deprotonation (Premature Exit) Taxa_4_5 taxa-4(5),11(12)-diene (Major Product) Tax_cation->Taxa_4_5 Deprotonation (Major Pathway) Taxa_4_20 taxa-4(20),11(12)-diene (Minor Product) Tax_cation->Taxa_4_20 Deprotonation (Minor Pathway)

Caption: Reaction cascade of Taxadiene Synthase.

Experimental_Workflow cluster_gene Gene Engineering cluster_protein Protein Production cluster_assay Functional Analysis wt_gene Wild-Type TXS Gene sdm Site-Directed Mutagenesis (PCR) wt_gene->sdm mut_primers Mutagenic Primers mut_primers->sdm mut_gene Mutant TXS Gene sdm->mut_gene expression Heterologous Expression in E. coli mut_gene->expression purification Ni-NTA Affinity Chromatography expression->purification pure_protein Purified Enzyme purification->pure_protein enzyme_assay In Vitro Enzyme Assay (+ GGPP) pure_protein->enzyme_assay extraction Hexane Extraction enzyme_assay->extraction gcms GC-MS Analysis extraction->gcms results Product Profile: - Taxadienes - Verticillenes gcms->results

Caption: Workflow for TXS mutagenesis and analysis.

References

Application Notes and Protocols: Cell Culture Studies with Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known biological activities of Verticilla-4(20),7,11-triene, a diterpene found in the essential oil of Boswellia carterii, and detailed protocols for its investigation in cell culture-based assays. The information presented herein is intended to guide researchers in exploring its potential as an anti-inflammatory and anticancer agent.

Overview of Biological Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to modulate key inflammatory pathways. While direct anticancer studies on the isolated compound are limited, extracts from Boswellia carterii, from which it is derived, have shown cytotoxic effects against various cancer cell lines, suggesting a potential role for its constituents in cancer research.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data available for this compound and related Boswellia carterii extracts.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineKey FindingsReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC50: 23.3 ± 1.7 µM
Cytokine Release (IL-6, TNF-α)RAW 264.7 MacrophagesDose-dependent inhibition

Table 2: Anticancer Activity of Boswellia carterii Methanolic Extract

Cell LineAssayKey FindingsReference
K562, MOLT-4, CCRF-CEM (Leukemia)MTT AssayReduced cell viability (Selectivity Index: 1.75-2.68)[1]
K562, MOLT-4, CCRF-CEM (Leukemia)Flow Cytometry (Annexin-V/PI)Increased late apoptosis by 285.4% ± 51.6% at 100 µg/mL[1]
K562, MOLT-4, CCRF-CEM (Leukemia)Flow CytometryG1 phase cell cycle arrest[1]
J82 (Bladder Cancer)Cell Viability AssaySuppressed cell viability[2]
AsPC-1, BxPC-3, Mia-PaCa2 (Pancreatic Cancer)MTT AssayInhibited cell viability[3]

Experimental Protocols

General Cell Culture

Protocol 3.1.1: Culture of RAW 264.7 Macrophages

  • Media Preparation: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete medium. Seed the cells in an appropriate culture flask.

  • Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, detach them using a cell scraper. Split the cells at a 1:4 to 1:6 ratio.

Anti-inflammatory Assays

Protocol 3.2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Protocol 3.2.2: Cytokine (IL-6 and TNF-α) Measurement by ELISA

  • Sample Collection: Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with this compound as described in Protocol 3.2.1.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-6 and TNF-α kits.

    • Coat the ELISA plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and standards to the wells.

    • Add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate and stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Quantification: Calculate the concentration of IL-6 and TNF-α in the samples based on the standard curve.

Anticancer Assays

Protocol 3.3.1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., K562, J82, AsPC-1) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well. Allow adherent cells to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3.3.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis for Signaling Pathways

Protocol 3.4.1: Western Blot for NF-κB and MAPK Pathways

  • Cell Lysis: Treat cells as described for the specific assay (e.g., LPS stimulation for inflammatory pathways). Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Mandatory Visualizations

Signaling Pathways

NF_kB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 V4711T This compound MAPKKK MAPKKK V4711T->MAPKKK Inhibits IKK IKK V4711T->IKK Inhibits TLR4->MAPKKK Activates TLR4->IKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38, ERK, JNK MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation IkB IκBα IKK->IkB Phosphorylates (in complex) IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB (p65/p50) IκBα NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA AP1_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription Anti_Inflammatory_Workflow cluster_assays Assays start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24h stimulate->incubate griess Griess Assay for NO incubate->griess elisa ELISA for TNF-α & IL-6 incubate->elisa western Western Blot for NF-κB & MAPK incubate->western end End griess->end elisa->end western->end Anticancer_Workflow cluster_assays Assays start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in Plates culture->seed treat Treat with this compound (24-72h) seed->treat mtt MTT Assay for Cell Viability (IC50) treat->mtt apoptosis Annexin V/PI for Apoptosis treat->apoptosis cell_cycle PI Staining for Cell Cycle treat->cell_cycle end End mtt->end apoptosis->end cell_cycle->end

References

Application Notes and Protocols for Antibacterial Activity Testing of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticilla-4(20),7,11-triene is a diterpene compound that has been identified as an active component in the essential oil of Boswellia carterii, contributing to its antibacterial properties.[1] As a member of the terpenoid class of natural products, it holds potential for development as a novel antibacterial agent. Terpenoids are known to exert their antimicrobial effects through various mechanisms, including the disruption of cell membranes, inhibition of protein synthesis, and interference with ATP synthesis.[2][3][4]

These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound using standard laboratory methods. The included methodologies, data presentation guidelines, and workflow diagrams are intended to assist researchers in the systematic screening and characterization of this and other potential antimicrobial compounds.

Data Presentation

Quantitative data from antibacterial susceptibility testing should be summarized for clear interpretation and comparison. The following table provides an illustrative example of how to present Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common pathogenic bacteria.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive16
Enterococcus faecalis ATCC 29212Gram-positive32
Bacillus subtilis ATCC 6633Gram-positive8
Escherichia coli ATCC 25922Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative128
Klebsiella pneumoniae ATCC 13883Gram-negative64

Note: The data presented in this table is for illustrative purposes to demonstrate data presentation and does not represent actual experimental results for this compound.

Experimental Protocols

Two standard and widely accepted methods for determining the antibacterial activity of a compound are the Broth Microdilution Method for quantitative assessment (MIC determination) and the Agar (B569324) Disk Diffusion Method for qualitative screening.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[5][6][7]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates[8]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9]

  • Bacterial cultures (e.g., S. aureus, E. coli) grown to a 0.5 McFarland turbidity standard[10][11]

  • Positive control (broth with bacteria, no compound)

  • Negative control (broth only)

  • Appropriate antibiotic as a reference control (e.g., Gentamicin)

  • Multichannel pipette

  • Incubator (35-37°C)[5]

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8] Column 11 will serve as the positive control, and column 12 as the negative control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (columns 1-11). Do not add bacteria to the negative control wells (column 12). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[5]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[5] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: Agar Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[12][13][14]

Materials:

  • This compound solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[15]

  • Bacterial cultures adjusted to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs[16]

  • Positive control disks (standard antibiotic)

  • Negative control disks (solvent used to dissolve the compound)

  • Forceps

  • Incubator (35-37°C)

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly swab the entire surface of an MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the this compound solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.[15]

    • Place a positive control antibiotic disk and a negative control solvent disk on the same plate.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16]

    • The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Visualizations

Signaling Pathways and Mechanisms

The antibacterial action of terpenoids like this compound often involves the disruption of the bacterial cell membrane. This can lead to a cascade of events including leakage of intracellular components and disruption of essential cellular processes.

G cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Interior Membrane Phospholipid Bilayer Ions Intracellular Ions (K+) Membrane->Ions Ion Leakage Proteins Membrane Proteins ATP_syn ATP Synthesis Proteins->ATP_syn Disrupts Electron Transport DNA_rep DNA Replication Protein_syn Protein Synthesis Terpenoid This compound (Terpenoid) Terpenoid->Membrane Disrupts Integrity Terpenoid->Proteins Inhibits Function Terpenoid->DNA_rep Inhibition Terpenoid->Protein_syn Inhibition

Caption: Putative antibacterial mechanisms of this compound.

Experimental Workflows

A clear workflow ensures reproducibility and standardization of the experimental process.

Broth Microdilution Workflow

prep_compound Prepare Serial Dilutions of this compound in 96-well plate inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Read Results: Determine MIC incubate->read_results

Caption: Workflow for Broth Microdilution Assay.

Agar Disk Diffusion Workflow

prep_plate Prepare Inoculated Mueller-Hinton Agar Plate apply_disks Apply Disks to Inoculated Plate prep_plate->apply_disks prep_disks Impregnate Disks with This compound prep_disks->apply_disks incubate Incubate Plate (37°C, 16-24h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for Agar Disk Diffusion Assay.

References

Application Notes and Protocols for Anti-inflammatory Assays Involving Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticilla-4(20),7,11-triene is a diterpene compound found in the resin of Boswellia species, commonly known as frankincense. Traditional medicine has long utilized frankincense for its anti-inflammatory properties in treating conditions like rheumatoid arthritis.[1] Scientific investigations have identified this compound as one of the active constituents contributing to these anti-inflammatory and antibacterial effects.[2][3] This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory activity of this compound and related compounds. The methodologies focus on key inflammatory markers, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Additionally, it outlines the underlying signaling pathways commonly modulated by anti-inflammatory agents.

Data Presentation

While specific quantitative data for the isolated this compound is not extensively available in publicly accessible literature, the following table summarizes the anti-inflammatory activity of extracts from Boswellia species, where this compound is a known constituent. This data provides a relevant context for designing and interpreting experiments with the pure compound.

Table 1: Anti-inflammatory Activity of Boswellia Species Extracts Containing this compound

Extract/CompoundAssayCell LineKey FindingsReference
Boswellia carterii resin extractCytokine Production (TH1/TH2)Murine SplenocytesDose-dependent inhibition of TH1 cytokines (IL-2, IFN-γ) and potentiation of TH2 cytokines (IL-4, IL-10) when delivered in sesame oil.[4]
Boswellia carterii oilAntibacterial and Anti-inflammatoryBacillus strainIdentified this compound and incensole (B1241747) as main active substances.[2][3]
Boswellia species triterpene acidsmPGES-1 InhibitionA549 cellsTirucallic acids, also found in frankincense, potently inhibited mPGES-1 with IC50 values as low as 0.4 µM.[5]
Verticillane Diterpenoids (from soft coral)iNOS expressionRAW 264.7 macrophagesCespitularin, a verticillane-based diterpenoid, inhibited the expression of iNOS.[6]

Experimental Protocols

The following are detailed protocols for commonly employed in vitro assays to assess anti-inflammatory activity.

Nitric Oxide (NO) Production Assay in Macrophages (Griess Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol describes the quantification of secreted TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • LPS

  • This compound

  • Mouse or Human TNF-α and IL-6 ELISA kits

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol. The cell type and seeding density may need to be optimized.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect the supernatant for cytokine analysis. The supernatant can be stored at -80°C if not used immediately.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.

    • Typically, this involves adding the cell culture supernatants and standards to antibody-coated plates.

    • A series of incubation and washing steps are followed by the addition of a detection antibody and a substrate solution.

  • Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve. Determine the percentage of cytokine inhibition for each concentration of this compound.

Visualizations

Signaling Pathway

The anti-inflammatory effects of many natural products, including diterpenes, are often mediated through the inhibition of the NF-κB signaling pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Gene_expression Induces Verticillatriene This compound Verticillatriene->IKK_complex Inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro anti-inflammatory assays described.

Experimental_Workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells incubate1 Incubate 24 hours seed_cells->incubate1 add_compound Add this compound (and controls) incubate1->add_compound pre_incubate Pre-incubate 1 hour add_compound->pre_incubate add_lps Stimulate with LPS pre_incubate->add_lps incubate2 Incubate 24 hours add_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_assay Nitric Oxide (NO) Measurement (Griess Assay) collect_supernatant->griess_assay elisa Cytokine Measurement (TNF-α, IL-6 ELISA) collect_supernatant->elisa analyze Data Analysis griess_assay->analyze elisa->analyze

Caption: General experimental workflow for in vitro anti-inflammatory assays.

References

Troubleshooting & Optimization

Improving the yield of "Verticilla-4(20),7,11-triene" from natural extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the natural extraction of Verticilla-4(20),7,11-triene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield of this valuable diterpene.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a diterpene primarily found in the oleogum resin of trees from the Boswellia genus, commonly known as frankincense. Species such as Boswellia carterii and Boswellia papyrifera have been identified as sources of this compound.[1] It is a key intermediate in the biosynthesis of taxanes, a class of potent anti-cancer drugs.

Q2: What are the most common methods for extracting this compound?

A2: The most frequently employed methods for the extraction of volatile compounds, including diterpenes like this compound, from Boswellia resin are hydrodistillation and steam distillation.[2] Other techniques such as solvent extraction and supercritical fluid extraction (SFE) can also be utilized. Microwave-assisted hydrodistillation (MAHD) is a more recent method that can offer advantages in terms of extraction time and efficiency.[3]

Q3: How does the preparation of the raw plant material affect the extraction yield?

A3: Proper preparation of the Boswellia resin is crucial for maximizing yield. Grinding the resin into a fine powder increases the surface area available for solvent or steam interaction, which can significantly improve extraction efficiency compared to using whole resin granules.[3] However, for hydrodistillation, powdered resin may sometimes lead to clumping, so an optimal particle size should be determined empirically.

Q4: Which analytical techniques are suitable for the identification and quantification of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for both identifying and quantifying this compound in an extract.[3] The mass spectrum of the compound provides a unique fingerprint for identification, while the peak area in the chromatogram can be used for quantification against a known standard. High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile diterpenes, but GC-MS is generally preferred for this compound.

Troubleshooting Guide

This guide addresses specific issues that may lead to low yields of this compound during the extraction process.

Problem Potential Cause Recommended Solution
Low or No Yield of Target Compound Inappropriate Extraction Method: The chosen method may not be suitable for a semi-volatile diterpene.For lab-scale extraction, hydrodistillation or steam distillation are good starting points. For higher efficiency and shorter extraction times, consider microwave-assisted hydrodistillation (MAHD).[3]
Suboptimal Extraction Time: Extraction duration may be too short to recover the compound effectively.The abundance of higher molecular weight compounds, like diterpenes, is positively associated with distillation time.[4] For hydrodistillation, extraction times of several hours (e.g., 4 hours or more) may be necessary.[2] Monitor the output over time to determine the optimal duration.
Incorrect Solvent Polarity (for solvent extraction): The solvent may not be effectively solubilizing the diterpene.This compound is a relatively non-polar compound. Solvents like n-hexane or a mixture of n-hexane and dichloromethane (B109758) (1:1 v/v) are suitable for extracting diterpenoids from resins.[5]
Presence of Impurities in the Extract Co-extraction of Other Compounds: The extraction process is not selective for the target compound.Employ a purification step after the initial extraction. Column chromatography using silica (B1680970) gel is a common method for separating terpenes. A non-polar mobile phase (e.g., hexane) can be used to elute this compound.
Thermal Degradation: High temperatures during extraction can lead to the degradation of the target compound.While diterpenes are generally more stable than monoterpenes, prolonged exposure to very high temperatures should be avoided. For hydrodistillation, maintaining the water at a gentle boil is sufficient. Vacuum distillation can be employed to lower the boiling point.
Inconsistent Yields Between Batches Variability in Raw Material: The concentration of this compound can vary depending on the Boswellia species, geographical origin, and harvesting time.It is important to have proper botanical identification of the raw material. If possible, source resin from a consistent and reliable supplier.
Inconsistent Grinding of Resin: Differences in particle size between batches can affect extraction efficiency.Standardize the grinding process to achieve a consistent particle size for each extraction.

Experimental Protocols

Protocol 1: Hydrodistillation for this compound Extraction

This protocol provides a general methodology for the extraction of this compound from Boswellia resin using a Clevenger-type apparatus.

Materials:

  • Dried Boswellia gum resin

  • Grinder

  • Round-bottom flask (2 L)

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • n-Hexane (for trapping the distillate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Grind the Boswellia resin to a coarse powder.

  • Place 100 g of the powdered resin into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus for hydrodistillation. Fill the collection tube of the Clevenger with water and add a small amount of n-hexane to trap the volatile oil.

  • Heat the flask using the heating mantle to bring the water to a gentle boil.

  • Continue the distillation for at least 4 hours. The essential oil will be collected in the side arm of the Clevenger apparatus.

  • After cooling, carefully collect the n-hexane layer containing the essential oil.

  • Dry the collected oil over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator at low temperature and pressure to obtain the pure essential oil.

  • Analyze the essential oil using GC-MS to identify and quantify this compound.

Protocol 2: GC-MS Analysis for this compound Quantification

This protocol outlines a general procedure for the analysis of the extracted essential oil.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain at 240°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (for FID) and MS transfer line at 280°C.

  • MS Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: 40-500 amu.

Procedure:

  • Prepare a stock solution of the essential oil in n-hexane (e.g., 1 mg/mL).

  • If an analytical standard of this compound is available, prepare a series of calibration standards.

  • Inject 1 µL of the sample solution into the GC-MS.

  • Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Quantify the compound by integrating the peak area and comparing it to the calibration curve or by using the relative peak area percentage if a standard is not available.

Visualizations

experimental_workflow raw_material Boswellia Resin grinding Grinding raw_material->grinding extraction Hydrodistillation / MAHD grinding->extraction separation Separation of Oil and Water extraction->separation drying Drying with Na2SO4 separation->drying concentration Solvent Removal (Rotovap) drying->concentration analysis GC-MS Analysis concentration->analysis purification Column Chromatography (Optional) concentration->purification final_product Pure this compound analysis->final_product purification->final_product

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_yield start Low Yield Issue check_material Check Raw Material (Species, Age, Storage) start->check_material check_prep Review Sample Prep (Grinding, Particle Size) start->check_prep check_method Evaluate Extraction Method start->check_method check_params Optimize Parameters (Time, Temp, Solvent) start->check_params solution_material Source Certified Material check_material->solution_material Inconsistent solution_prep Standardize Grinding Protocol check_prep->solution_prep Variable solution_method Consider MAHD or SFE check_method->solution_method Inefficient solution_params Perform DOE for Optimization check_params->solution_params Suboptimal

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Purification of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Verticilla-4(20),7,11-triene from complex mixtures, such as frankincense resin.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, presented in a question-and-answer format.

Issue 1: Low Yield of Diterpene-Rich Fraction After Initial Extraction

  • Question: I performed a solvent extraction of the raw plant resin, but my initial crude extract shows a very low concentration of this compound. What could be the issue?

  • Answer: Several factors could contribute to a low yield of the target diterpene in your initial extract. Consider the following:

    • Solvent Polarity: this compound is a relatively non-polar diterpene. Using a highly polar solvent for extraction may not efficiently solubilize the compound. Non-polar solvents like hexane (B92381) or dichloromethane (B109758), or a primary extraction with a non-polar solvent followed by partitioning, are often more effective.

    • Extraction Method: The physical method of extraction can significantly impact efficiency. Ensure that the resin was properly ground to increase the surface area for solvent penetration. Maceration with agitation or Soxhlet extraction can improve yields compared to simple soaking.

    • Extraction Time and Temperature: The duration of the extraction and the temperature can affect the yield. While longer extraction times may seem beneficial, they can also lead to the co-extraction of undesirable compounds. For temperature, gentle heating can increase solubility, but excessive heat may degrade thermolabile compounds.

Issue 2: Poor Separation During Column Chromatography

  • Question: My column chromatography step is not providing good separation of this compound from other closely related terpenoids. What can I do to improve the resolution?

  • Answer: Achieving good resolution in column chromatography for structurally similar compounds can be challenging. Here are some troubleshooting steps:

    • Stationary Phase: Silica (B1680970) gel is a common choice for the separation of terpenoids. However, if co-elution is an issue, consider using a different stationary phase, such as alumina (B75360) or silver nitrate-impregnated silica gel, which can offer different selectivity for compounds with double bonds.

    • Mobile Phase Optimization: The choice of mobile phase is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is often necessary to separate complex mixtures of terpenoids. Fine-tuning the gradient slope can significantly improve resolution.

    • Column Loading and Dimensions: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. The column dimensions (length-to-diameter ratio) also play a role; a longer, narrower column will generally provide better resolution.

Issue 3: Presence of Polymeric Material in the Final Product

  • Question: After purification, my final sample of this compound appears to be contaminated with a waxy or polymeric substance. How can I remove this?

  • Answer: Resinous starting materials often contain high molecular weight polymeric substances that can be difficult to remove.

    • Pre-purification Steps: Before column chromatography, a winterization step can be effective. This involves dissolving the crude extract in a suitable solvent (e.g., methanol (B129727) or ethanol) and then cooling it to a low temperature (e.g., -20°C) to precipitate the waxes and polymers, which can then be removed by filtration.

    • Size-Exclusion Chromatography: If polymeric material persists, size-exclusion chromatography (e.g., using Sephadex LH-20) can be used to separate compounds based on their molecular size. The smaller diterpene will elute later than the larger polymeric contaminants.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical source of this compound?

    • A1: this compound is a verticillane-type diterpene commonly found in the oleo-gum resin of Boswellia species, also known as frankincense.[1]

  • Q2: What analytical techniques are suitable for identifying and quantifying this compound?

    • A2: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.[2] High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) can also be used, particularly for less volatile fractions. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure elucidation of the purified compound.

  • Q3: Are there any specific safety precautions I should take when working with the solvents used for purification?

    • A3: Yes. The solvents commonly used in the purification of diterpenes, such as hexane, dichloromethane, and ethyl acetate, are flammable and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound from Boswellia serrata Resin

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Dichloromethane Extraction5007515~5
Liquid-Liquid Partitioning754053.3~15
Silica Gel Column Chromatography40512.5~70
Preparative HPLC50.816>95

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields and purities will vary depending on the starting material and the specific experimental conditions.

Experimental Protocols

1. Extraction and Solvent Partitioning

  • Grinding: Grind 500 g of dried Boswellia serrata resin into a fine powder.

  • Extraction: Macerate the powdered resin with 2 L of dichloromethane for 48 hours at room temperature with constant stirring.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

  • Partitioning: Dissolve the crude extract in a 1:1 mixture of hexane and 90% methanol/water. Shake vigorously in a separatory funnel and allow the layers to separate. Collect the hexane layer, which will contain the less polar compounds, including this compound. Repeat the partitioning of the methanolic layer with hexane twice more.

  • Drying and Concentration: Combine the hexane fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the non-polar fraction.

2. Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel (200-300 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the non-polar fraction in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate. For example:

    • 100% Hexane (5 column volumes)

    • 1-10% Ethyl Acetate in Hexane (gradient over 20 column volumes)

    • 10-50% Ethyl Acetate in Hexane (gradient over 10 column volumes)

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the compound of interest (as determined by TLC comparison with a standard, if available) and concentrate under reduced pressure.

3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column and Mobile Phase: Use a reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 90:10 v/v).

  • Injection: Dissolve the semi-purified fraction from the silica gel column in the mobile phase and inject it onto the preparative HPLC system.

  • Detection and Collection: Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm). Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Mandatory Visualization

experimental_workflow start Start: Boswellia Resin extraction Solvent Extraction (e.g., Dichloromethane) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/Methanol-Water) extraction->partitioning column_chrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) partitioning->column_chrom prep_hplc Preparative HPLC (Reversed-Phase C18) column_chrom->prep_hplc final_product Purified this compound prep_hplc->final_product troubleshooting_guide issue Problem Encountered low_yield Low Initial Yield issue->low_yield poor_separation Poor Chromatographic Separation issue->poor_separation contamination Final Product Contamination issue->contamination solution1 Check Solvent Polarity Optimize Extraction Method low_yield->solution1 solution2 Optimize Mobile Phase Change Stationary Phase Check Column Loading poor_separation->solution2 solution3 Perform Winterization Step Use Size-Exclusion Chromatography contamination->solution3

References

Technical Support Center: Overcoming Low Aqueous Solubility of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of the diterpene, Verticilla-4(20),7,11-triene.

I. Troubleshooting Guides

This section offers solutions to common problems encountered during the experimental use of this compound.

Problem 1: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

Cause: this compound is a highly lipophilic molecule (estimated XlogP3-AA: 5.4) with extremely low water solubility (estimated at 9.218 x 10⁻⁵ mg/L at 25°C), causing it to precipitate in aqueous media.

Solutions:

  • Initial Stock Solution in Organic Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent. Terpenes are generally soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, chloroform, or hexane.[1][2] For cell-based assays, DMSO is a common choice, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Co-solvents: Employ a co-solvent system by adding a water-miscible organic solvent to the aqueous buffer. This reduces the polarity of the solvent and can significantly increase the solubility of hydrophobic compounds.[3][4][5] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The optimal ratio of co-solvent to aqueous buffer must be determined empirically.

  • Use of Surfactants: Incorporate non-ionic surfactants at concentrations above their critical micelle concentration (CMC). Surfactants form micelles that can encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous medium. Examples include Tween® 80 and Poloxamer 188.

Problem 2: Inconsistent or non-reproducible results in biological assays.

Cause: Poor solubility can lead to the precipitation of the compound in the assay medium, resulting in an unknown and variable concentration of the active compound. This leads to unreliable data.

Solutions:

  • Solubility Assessment: Before conducting biological assays, determine the kinetic and thermodynamic solubility of this compound in the specific assay medium. This will establish the maximum achievable concentration without precipitation. (See Section IV for protocols).

  • Formulation Strategies: Utilize solubility enhancement techniques to prepare a stable formulation. These can include:

    • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[6][7][8][9] (See Section IV for protocol).

    • Solid Dispersions: Disperse this compound in a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG)).[10][11] This can enhance the dissolution rate and apparent solubility. (See Section IV for protocol).

    • Lipid-Based Formulations: Formulate the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or liposomes. These formulations can improve solubility and oral bioavailability.[12][13][14]

    • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles can improve its solubility and bioavailability.[15]

Problem 3: Low bioavailability in in vivo studies.

Cause: The poor aqueous solubility of this compound limits its dissolution in the gastrointestinal tract, leading to poor absorption and low oral bioavailability.

Solutions:

  • Particle Size Reduction: Decrease the particle size of the solid compound through micronization or nanosizing. This increases the surface area-to-volume ratio, which can enhance the dissolution rate.[16]

  • Advanced Formulation Approaches: Employ the formulation strategies mentioned in "Problem 2," such as cyclodextrin complexation, solid dispersions, and lipid-based formulations, which have been shown to improve the oral bioavailability of poorly soluble drugs.[7][10][13] Preclinical studies on other terpenes have reported a 2- to 10-fold increase in systemic exposure when delivered in lipid-based carriers.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The estimated aqueous solubility is extremely low, around 9.218 x 10⁻⁵ mg/L at 25°C. This classifies it as a practically insoluble compound.

Q2: What are the best organic solvents for dissolving this compound?

A2: Based on the general solubility of terpenes, good starting points for solubilization are DMSO, ethanol, methanol, chloroform, and hexane.[1][2] The choice of solvent will depend on the specific experimental requirements and compatibility with the assay.

Q3: How much can I expect to improve the solubility using different techniques?

A3: The degree of solubility enhancement is compound-specific and must be determined experimentally. However, based on studies with other terpenes, you can expect a significant increase. For example, complexation with β-cyclodextrins has been shown to increase the solubility of other hydrophobic compounds by 10 to 1000 times.[6] Lipid-based formulations have been reported to increase the systemic exposure of terpenes by 2- to 10-fold.[15]

Q4: Are there any known biological activities of this compound that could be affected by the formulation?

A4: Yes, this compound has been reported to exhibit inhibitory effects on COX-1 and COX-2 enzymes and possess antibacterial activity.[17] The choice of formulation excipients should be carefully considered to avoid any interference with these biological assays.

Q5: How can I determine the solubility of my this compound formulation?

A5: You can perform kinetic and thermodynamic solubility assays. Kinetic solubility is often used for high-throughput screening, while thermodynamic solubility provides the equilibrium solubility value. Detailed protocols for these assays are provided in Section IV.

III. Data Presentation: Representative Solubility Enhancement Strategies for Terpenoids

The following tables summarize quantitative data on solubility enhancement for terpenoids using various techniques. Note that these are representative values and the actual improvement for this compound may vary.

Table 1: Solubility Enhancement using Cyclodextrins

Terpenoid ExampleCyclodextrin TypeMolar Ratio (Drug:CD)Solubility Increase (Fold)Reference
ChrysinRAMEB1:2~200[18]
Plant Alkylbenzenes and Terpenoidsβ-Cyclodextrin1:510 - 1000[6]

Table 2: Bioavailability Enhancement using Lipid-Based Formulations

Terpenoid Delivery SystemFormulation TypeBioavailability Increase (Fold Systemic Exposure)Reference
TerpenesLipid-based carriers (Nano- and micro-emulsions, liposomes, polymeric nanoparticles)2 - 10[15]

IV. Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To rapidly determine the aqueous solubility of this compound from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (for turbidity or UV-Vis absorbance)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. Alternatively, centrifuge the plate to pellet the precipitate and measure the UV absorbance of the supernatant at the λmax of this compound.

  • The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of solid this compound in an aqueous buffer.

Materials:

  • Solid this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or other suitable organic solvent)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolve a specific weight ratio of this compound and PVP K30 (e.g., 1:1, 1:5, 1:10) in a minimal amount of ethanol.

  • Ensure complete dissolution of both components to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure until a solid film is formed.

  • Further dry the solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Kneading

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (e.g., 1:1 v/v)

  • Mortar and pestle

Procedure:

  • Place the desired molar ratio of cyclodextrin in a mortar.

  • Add a small amount of the ethanol-water mixture to the cyclodextrin and knead to form a homogeneous paste.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Gradually add the drug solution to the cyclodextrin paste while continuously kneading.

  • Continue kneading for a specified time (e.g., 60 minutes).

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

V. Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solubilization Solubilization Strategy cluster_characterization Characterization Problem Low Aqueous Solubility of This compound CoSolvent Co-solvents Problem->CoSolvent Initial Approach Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Advanced Approach SolidDispersion Solid Dispersion Problem->SolidDispersion Advanced Approach Nanoparticles Nanoparticle Formulation Problem->Nanoparticles Advanced Approach SolubilityAssay Solubility Assays (Kinetic & Thermodynamic) CoSolvent->SolubilityAssay Cyclodextrin->SolubilityAssay SolidDispersion->SolubilityAssay Nanoparticles->SolubilityAssay InVitroAssay In Vitro Biological Assay SolubilityAssay->InVitroAssay Optimized Concentration

Caption: Experimental workflow for addressing low solubility.

prostaglandin_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Verticilla This compound Verticilla->COX Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Transcription DNA->Gene Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Diterpene Diterpenes (e.g., this compound) Diterpene->IKK Potential Inhibition antibacterial_mechanism cluster_bacterium Bacterial Cell Terpene This compound (Lipophilic Terpene) Membrane Cell Membrane Terpene->Membrane Interaction Protein_Synth Protein Synthesis Terpene->Protein_Synth Enzyme Essential Enzymes Terpene->Enzyme DNA_Rep DNA Replication Terpene->DNA_Rep Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of Cellular Processes Protein_Synth->Inhibition Enzyme->Inhibition DNA_Rep->Inhibition

References

Technical Support Center: Degradation of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verticilla-4(20),7,11-triene. The information provided is based on general principles of terpene degradation due to the limited specific data on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on studies of other cyclic terpenes, the initial microbial degradation of this compound is likely initiated by enzymatic functionalization. This often involves the introduction of an oxygen atom by monooxygenase or dioxygenase enzymes, leading to hydroxylated derivatives.[1][2] The exocyclic double bond at position 4(20) and the allylic methyl groups are probable sites for initial hydroxylation.

Q2: What are the potential byproducts of this compound degradation?

A2: Following initial hydroxylation, further oxidation can lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids.[2][3] Ring cleavage is another common step in the degradation of cyclic terpenes, which would result in a variety of smaller, more polar molecules. The exact byproducts will depend on the specific microorganisms and enzymatic pathways involved.

Q3: Which microorganisms are known to degrade similar terpene structures?

A3: Various bacteria and fungi have been shown to degrade cyclic terpenes. Genera such as Pseudomonas, Rhodococcus, and Castellaniella are known for their ability to metabolize monoterpenes and diterpenes.[2][4][5] Fungi, with their powerful cytochrome P450 enzyme systems, are also capable of transforming complex terpenes.[2]

Q4: What analytical methods are suitable for studying the degradation of this compound and its byproducts?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile compounds like terpenes and their metabolites.[6][7][8] For less volatile or more polar byproducts, High-Performance Liquid Chromatography (HPLC), potentially coupled with mass spectrometry (LC-MS), would be more appropriate. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of novel degradation products.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial strain Select microorganisms known for degrading complex terpenes or use a mixed microbial consortium from a relevant environment (e.g., soil contaminated with plant resins).
Toxicity of the compound This compound may be toxic to the selected microorganisms at the tested concentration. Perform a toxicity assay and start with a lower concentration of the substrate.
Lack of enzyme induction The enzymes required for degradation may need to be induced. Try pre-growing the microbial culture in the presence of a small, non-toxic amount of this compound or a structurally similar, less complex terpene.
Sub-optimal culture conditions Optimize culture parameters such as pH, temperature, aeration, and nutrient medium composition.[9]
Low bioavailability The low aqueous solubility of this compound may limit its availability to the microorganisms. Consider using a co-solvent or emulsifying agent to increase its solubility.

Issue 2: Inconsistent or slow degradation rates.

Possible Cause Troubleshooting Step
Inconsistent inoculum Ensure that the inoculum size and growth phase are consistent for each experiment.
Fluctuations in experimental conditions Tightly control experimental parameters like temperature and pH.[9]
Adaptation of microorganisms If using a mixed culture, the microbial population may be adapting over time. Monitor the microbial community composition.
Accumulation of inhibitory byproducts The degradation byproducts may be inhibiting further microbial activity. Try to identify the byproducts and assess their toxicity.

Issue 3: Difficulty in identifying degradation byproducts.

Possible Cause Troubleshooting Step
Low concentration of byproducts Concentrate the sample extract before analysis.
Unsuitable analytical method Use a combination of analytical techniques (e.g., GC-MS for volatile compounds and LC-MS for polar compounds) to cover a wider range of potential byproducts.
Co-elution of compounds Optimize the chromatographic method (e.g., temperature gradient in GC, solvent gradient in LC) to improve the separation of peaks.
Lack of reference standards For novel byproducts, structural elucidation will require techniques like NMR and high-resolution mass spectrometry.

Quantitative Data

The following table summarizes degradation data for various terpenes from a study using mixed rumen bacteria, which can serve as a reference for expected degradation efficiencies of similar compounds.

Table 1: In Vitro Degradation of Various Terpenes by Mixed Rumen Bacteria over 24 Hours [10][11]

CompoundTypeInitial Amount (µmol)Amount Recovered (%)Disappearance Rate (µmol/ml inoculum/day)
α-TerpinoleneMonoterpene2.93Not quantifiable>4.08
α-PhellandreneMonoterpene2.9324.00
(E)-β-OcimeneMonoterpene2.93103.67
δ-3-CareneMonoterpene2.93332.67
β-CedreneSesquiterpene2.28252.36
TerpineolTerpenoid2.92751.00
4-TerpinenolTerpenoid2.92910.36
(Z)-Linalool oxideTerpenoid2.84950.20
(E)-Linalool oxideTerpenoid2.841000.00

Experimental Protocols

Protocol 1: General Method for Microbial Degradation of this compound

  • Preparation of Inoculum:

    • Culture a suitable microbial strain (e.g., Pseudomonas putida) in a nutrient-rich medium to the mid-logarithmic growth phase.

    • Harvest the cells by centrifugation and wash with a sterile phosphate (B84403) buffer to remove residual medium.

    • Resuspend the cells in a minimal salt medium to a desired optical density (e.g., OD600 of 1.0).

  • Degradation Assay:

    • In a sterile flask, add the minimal salt medium and the microbial inoculum.

    • Add this compound (dissolved in a minimal amount of a suitable solvent like DMSO to aid dispersion) to the desired final concentration (e.g., 100 mg/L).

    • Include a sterile control (without inoculum) to account for abiotic degradation and a positive control (with a readily degradable terpene) to ensure microbial activity.

    • Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots from the culture.

    • Extract the samples with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract using GC-MS to determine the concentration of this compound and identify any degradation byproducts.

Protocol 2: Sample Preparation for GC-MS Analysis

  • Liquid-Liquid Extraction:

    • To 1 mL of the microbial culture, add 1 mL of ethyl acetate.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 5000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Analysis:

    • Inject 1 µL of the dried extract into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of terpenes (e.g., start at 60°C, ramp to 280°C).

    • Identify compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and retention indices.[6]

Visualizations

degradation_pathway cluster_main Hypothetical Degradation Pathway of this compound A This compound B Hydroxylated Intermediates A->B Monooxygenase C Oxidized Intermediates (Alcohols, Aldehydes) B->C Dehydrogenase D Carboxylic Acids C->D Aldehyde Dehydrogenase E Ring Cleavage Products D->E Dioxygenase F Central Metabolism (e.g., TCA Cycle) E->F

Caption: Hypothetical microbial degradation pathway for this compound.

experimental_workflow cluster_workflow Experimental Workflow for Degradation Study prep 1. Prepare Microbial Inoculum and Culture Medium setup 2. Set up Degradation Assay (Substrate + Inoculum) prep->setup incubate 3. Incubate under Controlled Conditions setup->incubate sample 4. Collect Samples at Time Intervals incubate->sample extract 5. Liquid-Liquid Extraction sample->extract analyze 6. GC-MS Analysis extract->analyze data 7. Data Interpretation analyze->data

Caption: General experimental workflow for studying microbial degradation.

References

Optimizing reaction conditions for "Verticilla-4(20),7,11-triene" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Verticilla-4(20),7,11-triene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining the this compound core structure?

A1: The synthesis of the this compound core, a bicyclo[9.3.1]pentadeca-triene skeleton, is a complex undertaking due to its intricate three-dimensional structure and multiple stereocenters. A common and effective approach is biomimetic synthesis, which mimics the natural biosynthetic pathway of verticillane diterpenes. This strategy typically involves two key stages:

  • Macrocyclization: Construction of a large ring system, often a 14-membered macrocycle, from a suitable acyclic precursor.

  • Transannular Cyclization: An intramolecular reaction where a bond is formed across the macrocycle to generate the characteristic bicyclic core of the verticillane skeleton.

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers often face several significant challenges in the total synthesis of this and related diterpenes:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is a primary hurdle.

  • Macrocyclization Efficiency: Achieving high yields in macrocyclization reactions can be difficult due to competing intermolecular side reactions that lead to oligomerization.

  • Transannular Cyclization Selectivity: Directing the transannular cyclization to form the desired bicyclic skeleton with the correct regiochemistry and stereochemistry can be challenging.

  • Functional Group Compatibility: The synthesis often involves numerous steps, requiring careful planning of protecting group strategies to ensure compatibility with various reagents and reaction conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yields in the Macrocyclization Step

Symptoms:

  • The desired macrocyclic product is obtained in low yield.

  • Significant formation of linear oligomers or polymers is observed by TLC or LC-MS analysis.

  • The starting material is consumed, but the mass balance is poor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration High concentrations favor intermolecular reactions. Employ high-dilution conditions (typically 0.001-0.01 M) to promote intramolecular cyclization. A syringe pump for slow addition of the substrate to the reaction mixture can be beneficial.
Inefficient Catalyst/Reagent The chosen catalyst or coupling reagent may not be optimal. Screen a variety of macrocyclization promoters. For macrolactonizations, common reagents include Yamaguchi, Shiina, or Mukaiyama reagents. For ring-closing metathesis (RCM), different Grubbs or Hoveyda-Grubbs catalysts should be tested.
Unfavorable Substrate Conformation The linear precursor may adopt a conformation that disfavors cyclization. Introduction of conformational constraints, such as a rigid aromatic group or a stereocenter that induces a specific spatial arrangement, can pre-organize the substrate for cyclization.
Solvent Effects The solvent can significantly influence the reaction outcome. Test a range of solvents with varying polarities. For example, non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often used for RCM, while more polar aprotic solvents like THF or DMF might be suitable for other cyclization types.
Problem 2: Poor Selectivity or Unwanted Rearrangements in the Transannular Cyclization

Symptoms:

  • Formation of multiple isomers of the bicyclic product.

  • Isolation of unexpected rearrangement products instead of the desired verticillane skeleton.

  • Low conversion of the macrocyclic precursor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Precursor Geometry The geometry of the double bonds and the stereochemistry of substituents in the macrocyclic precursor are crucial for directing the transannular cyclization. Verify the stereochemistry of the precursor using spectroscopic methods (e.g., NOESY NMR).
Harsh Reaction Conditions Strong Lewis or Brønsted acids can lead to undesired cationic rearrangements. Screen a variety of milder Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or protic acids with different pKa values. Temperature control is also critical; running the reaction at lower temperatures may improve selectivity.
Carbocation Instability The carbocation intermediates in the cyclization cascade may be prone to undesired rearrangements. The design of the substrate can influence carbocation stability. Strategic placement of electron-donating or -withdrawing groups can help guide the cyclization pathway.
Solvent Influence The solvent can affect the stability of cationic intermediates and the transition states. Investigate the effect of solvent polarity on the reaction outcome.

Experimental Protocols

Example Protocol: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction for Macrocyclization

This protocol describes the formation of a macrocyclic secondary alcohol, a common precursor for further transformations.

Materials:

  • Acyclic aldehyde-vinyl iodide precursor

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

  • To a stirred suspension of CrCl₂ (10 eq.) and NiCl₂ (0.1 eq.) in anhydrous, degassed THF (to achieve a final substrate concentration of ~0.005 M) at room temperature, add a solution of the acyclic aldehyde-vinyl iodide precursor (1 eq.) in anhydrous, degassed THF via syringe pump over a period of 10-12 hours.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired macrocyclic alcohol.

Visualizations

Logical Workflow for Troubleshooting Low Macrocyclization Yield

Troubleshooting_Macrocyclization Start Low Macrocyclization Yield Check_Concentration Verify Reaction Concentration Start->Check_Concentration High_Dilution Implement High-Dilution Conditions (e.g., Syringe Pump Addition) Check_Concentration->High_Dilution If too concentrated Screen_Catalysts Screen Catalysts/Reagents Check_Concentration->Screen_Catalysts If concentration is appropriate High_Dilution->Screen_Catalysts Select_Optimal_Catalyst Select Optimal Catalyst/Reagent Screen_Catalysts->Select_Optimal_Catalyst Analyze_Substrate Analyze Substrate Conformation Select_Optimal_Catalyst->Analyze_Substrate Redesign_Substrate Redesign Substrate for Conformational Rigidity Analyze_Substrate->Redesign_Substrate If conformation is unfavorable Vary_Solvent Vary Solvent Analyze_Substrate->Vary_Solvent If conformation is reasonable Redesign_Substrate->Vary_Solvent Optimal_Solvent Identify Optimal Solvent Vary_Solvent->Optimal_Solvent End Improved Yield Optimal_Solvent->End

Caption: A troubleshooting workflow for addressing low yields in the macrocyclization step.

General Experimental Workflow for Verticillane Synthesis

Experimental_Workflow Start Acyclic Precursor Macrocyclization Macrocyclization Start->Macrocyclization Macrocycle Macrocyclic Intermediate Macrocyclization->Macrocycle Purification1 Purification (e.g., Column Chromatography) Macrocycle->Purification1 Characterization1 Characterization (NMR, MS, etc.) Purification1->Characterization1 Transannular_Cyclization Transannular Cyclization Characterization1->Transannular_Cyclization Bicyclic_Core Verticillane Skeleton Transannular_Cyclization->Bicyclic_Core Purification2 Purification Bicyclic_Core->Purification2 Final_Product This compound Purification2->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Technical Support Center: Method Validation for Verticilla-4(20),7,11-triene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the analysis of Verticilla-4(20),7,11-triene in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in complex matrices challenging?

This compound is a diterpene, a class of organic compounds composed of four isoprene (B109036) units. Its analysis in complex matrices such as plant extracts, biological fluids, or formulated products is challenging due to its potential for low concentration, co-elution with structurally similar compounds, and susceptibility to matrix effects which can interfere with accurate quantification.

Q2: Which analytical technique is most suitable for the analysis of this compound?

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable technique for the analysis of this compound.[1][2] GC provides the necessary separation for volatile and semi-volatile compounds like terpenes, while MS offers high selectivity and sensitivity for identification and quantification, even in complex mixtures.[1]

Q3: What are the key parameters to consider during method validation for this compound analysis?

A comprehensive method validation should assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and specificity.[2][3] These parameters ensure the reliability, consistency, and accuracy of the analytical method.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

A: Peak tailing, where the peak is asymmetrical with a drawn-out tail, can lead to inaccurate integration and quantification. The causes can be chemical or physical.

  • Chemical Causes: These involve interactions between the analyte and active sites in the GC system.

    • Contaminated Inlet Liner: Active silanol (B1196071) groups on a dirty liner can interact with the analyte.

      • Solution: Replace the inlet liner with a new, deactivated liner.

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.

      • Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.

    • Active Sites in the Column: Over time, the stationary phase can degrade, exposing active sites.

      • Solution: Condition the column according to the manufacturer's instructions. If this does not resolve the issue, an ultra-inert column may be necessary.[4]

  • Physical Causes: These are often related to disruptions in the carrier gas flow path.

    • Improper Column Installation: A poor column cut or incorrect insertion depth in the inlet or detector can cause turbulence.

      • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed according to the instrument manufacturer's guidelines.

    • System Leaks: Leaks in the system can disrupt the carrier gas flow.

      • Solution: Perform a leak check of the system, paying close attention to fittings and the septum.

Issue 2: Low Analyte Response or No Peak Detected

Q: I am observing a very low response for this compound, or the peak is not being detected at all. What should I investigate?

A: A low or absent analyte response can stem from several factors, from sample preparation to instrument settings.

  • Sample Preparation:

    • Inefficient Extraction: The chosen extraction solvent or method may not be effectively recovering the analyte from the matrix.

      • Solution: Evaluate different extraction solvents (e.g., hexane, ethyl acetate (B1210297), methanol) and techniques (e.g., sonication, vortexing). A sample preparation method is detailed in the Experimental Protocols section.

    • Analyte Degradation: this compound may be sensitive to temperature, light, or pH.

      • Solution: Minimize sample exposure to harsh conditions and consider storing extracts at low temperatures in the dark.

  • Instrumental Issues:

    • Injector Problems: The sample may not be introduced efficiently into the GC.

      • Solution: Check for a blocked syringe or a cored septum. Ensure the injection volume is appropriate.

    • Incorrect GC-MS Parameters: The temperature program or MS settings may not be optimal.

      • Solution: Review and optimize the GC oven temperature program and the MS parameters (ion source temperature, electron energy, and selected ions for SIM mode).

    • Detector Issues: The mass spectrometer may require cleaning or maintenance.

      • Solution: Check the MS tune report for any anomalies. If necessary, clean the ion source.[5]

Issue 3: Co-elution with Interfering Peaks

Q: I am observing a peak that co-elutes with my target analyte, this compound. How can I resolve this?

A: Co-elution can significantly impact the accuracy of quantification. Here are some strategies to address this:

  • Chromatographic Optimization:

    • Modify Temperature Program: Adjusting the oven temperature ramp rate can improve the separation of co-eluting compounds. A slower ramp rate often provides better resolution.

    • Change GC Column: If optimizing the temperature program is insufficient, using a column with a different stationary phase polarity can alter the elution order and resolve the co-eluting peaks.

  • Mass Spectrometry Resolution:

    • Selected Ion Monitoring (SIM): By monitoring unique fragment ions for this compound, you can selectively quantify the analyte even if it chromatographically overlaps with another compound, provided the interfering peak does not share the same fragment ions.

Data Presentation

The following table summarizes typical method validation parameters for the quantitative analysis of terpenes in complex matrices by GC-MS. These values can serve as a benchmark for the development of a method for this compound.

ParameterTypical PerformanceReference
Linearity (r²) > 0.99[2][3]
Limit of Detection (LOD) 0.25 µg/mL[3]
Limit of Quantification (LOQ) 0.75 µg/mL[3]
Accuracy (Recovery) 95.0 - 105.7%[3]
Precision (RSD) < 15%[1]

Experimental Protocols

Sample Preparation: Extraction from a Plant Matrix

This protocol is adapted from a validated method for terpene analysis in plant material.[3]

  • Homogenization: Weigh approximately 1 gram of the homogenized and dried plant material into a centrifuge tube.

  • Extraction: Add 10 mL of ethyl acetate to the tube. To aid in quantification, an internal standard (e.g., n-tridecane at 100 µg/mL) can be included in the extraction solvent.[3]

  • Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are a starting point and should be optimized for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: Agilent J&W HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C for 2 minutes, ramp at 10 °C/min to 320 °C, and hold for 2 minutes.[6]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan (m/z 40-400) for initial identification and method development. For quantification, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. Based on the fragmentation pattern of this compound, characteristic ions should be selected.

Mandatory Visualization

MethodValidationWorkflow cluster_0 Method Development cluster_1 Method Validation MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC-MS) MD1->MD2 MD3 Optimize Sample Preparation MD2->MD3 MD4 Optimize GC-MS Parameters MD3->MD4 V1 Specificity / Selectivity MD4->V1 Begin Validation V2 Linearity & Range V1->V2 V3 LOD & LOQ V2->V3 V4 Accuracy (Recovery) V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 Report Validated Method Protocol V5->Report Finalize Method

Caption: Workflow for Analytical Method Validation.

TroubleshootingPeakTailing cluster_chem Chemical Causes cluster_phys Physical Causes Start Peak Tailing Observed CheckLiner Inspect Inlet Liner Start->CheckLiner Investigate Liner Replace Inlet Liner Resolved Problem Resolved Liner->Resolved Trim Trim Column Front Condition Condition Column Trim->Condition Condition->Resolved Recut Recut & Reinstall Column Recut->Resolved LeakCheck Perform Leak Check LeakCheck->Resolved CheckLiner->Liner Dirty CheckColumn Column Contamination? CheckLiner->CheckColumn Clean CheckColumn->Trim Yes CheckInstallation Improper Installation? CheckColumn->CheckInstallation No CheckInstallation->Recut Yes CheckLeaks System Leaks? CheckInstallation->CheckLeaks No CheckLeaks->LeakCheck Possible CheckLeaks->Resolved No

Caption: Troubleshooting Decision Tree for Peak Tailing.

References

Technical Support Center: Quantification of Verticilla-4(20),7,11-triene in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Verticilla-4(20),7,11-triene in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a diterpene, a class of organic compounds composed of four isoprene (B109036) units.[1] It is a volatile compound found in various plants, including species of the genus Boswellia.[1][2] Its chemical formula is C20H32, and it has a molecular weight of approximately 272.47 g/mol .[3][4][5]

PropertyValue
Chemical Formula C20H32[3][4][5]
Molecular Weight 272.47 g/mol [3][4][5]
Classification Diterpene[1]
Nature Volatile Compound[6][7]

Q2: What is the recommended analytical method for quantifying this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used method for the analysis of volatile to semi-volatile terpenes like this compound.[7][8][9] This technique offers the necessary sensitivity and selectivity to separate and identify the compound within complex biological matrices.[10] While Gas Chromatography with Flame Ionization Detection (GC-FID) can also be used, MS detection provides the advantage of mass spectral data, which aids in confident identification and can help resolve co-eluting compounds.[6][10] High-Performance Liquid Chromatography (HPLC) is generally not ideal for analyzing volatile terpenes.[11]

Q3: How should I prepare my biological samples for this compound analysis?

Sample preparation is a critical step to ensure accurate quantification. Due to the volatile nature of this compound, it is crucial to minimize analyte loss during this stage.[6] For solid samples like plant material, it is recommended to keep them frozen before grinding or to grind them under liquid nitrogen to prevent the heat generated during grinding from causing the volatile terpenes to evaporate.[6] Samples and solvents should be kept chilled throughout the preparation process.[6]

Q4: What are the most common extraction techniques for this compound?

Several extraction methods can be employed, and the choice depends on the sample matrix and the desired outcome. Common techniques include:

  • Solvent Extraction: This involves soaking the sample in a solvent like hexane (B92381), ethanol, or methanol (B129727) to extract the terpenes.[12][13]

  • Steam Distillation/Hydrodistillation: These methods use steam to vaporize the volatile compounds, which are then condensed and collected.[12][13][14] This is a traditional method for extracting aromatic compounds.[12]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed to the sample (either directly or to the headspace) to adsorb the volatile analytes, which are then thermally desorbed into the GC inlet.[12][15]

  • Accelerated Solvent Extraction (ASE): This technique uses conventional solvents at elevated temperatures and pressures to perform extractions more efficiently.

Here is a comparison of common extraction methods:

Extraction MethodPrincipleAdvantagesDisadvantages
Solvent Extraction Dissolving terpenes in a suitable organic solvent.[12]Simple and widely applicable.Can co-extract interfering matrix components.[16]
Steam Distillation Separation of volatile compounds by passing steam through the sample.[12][14]Produces pure extracts without organic solvents.[13][14]High temperatures can cause degradation of some fragile molecules.[14]
SPME Adsorption of analytes onto a coated fiber.[12]Solvent-free, sensitive, and can be automated.[11][12]Fiber capacity can be limited; matrix effects can still occur.
ASE Use of solvents at high temperature and pressure.[17]Faster and uses less solvent than traditional methods.Requires specialized equipment.

Troubleshooting Guides

This section addresses specific issues you might encounter during the quantification of this compound.

Problem 1: Low or No Recovery of this compound

Possible Causes:

  • Analyte Loss During Sample Preparation: As a volatile compound, this compound can be lost through evaporation during sample handling and preparation.[6]

  • Inefficient Extraction: The chosen extraction method or solvent may not be optimal for this specific diterpene and your sample matrix.

  • Degradation: Exposure to high temperatures, light, or certain chemical conditions can lead to the degradation of the analyte.

Solutions:

  • Minimize Volatilization:

    • Keep samples and extracts cold at all times.[6]

    • For solid samples, grind them at cryogenic temperatures (e.g., with liquid nitrogen).[6]

    • Minimize the exposure of the sample to air.

  • Optimize Extraction:

    • Experiment with different solvents or solvent mixtures. For a non-polar compound like this compound, less polar solvents like hexane may be more efficient.

    • For headspace analysis, consider adding a carrier solvent and salt (e.g., NaCl) to the vial to increase the vapor pressure of less volatile terpenes.[6]

    • Consider liquid injection if headspace techniques yield poor recovery, but be mindful of introducing more matrix components.[6]

  • Prevent Degradation:

    • Store samples and extracts in the dark and at low temperatures.

    • Avoid unnecessarily high temperatures during extraction and analysis.

Problem 2: Poor Chromatographic Peak Shape or Resolution

Possible Causes:

  • Co-elution with Other Compounds: Biological samples are complex and contain numerous compounds, some of which may have similar retention times to this compound.[6]

  • Active Sites in the GC System: Active sites in the GC inlet or column can lead to peak tailing, especially for more polar compounds. While this compound is non-polar, this can be an issue if the system is not well-maintained.

  • Inappropriate GC Column: The stationary phase of the GC column may not be suitable for separating your target analyte from other matrix components.

Solutions:

  • Address Co-elution:

    • If using GC-FID, consider switching to a GC-MS system. The mass spectrometer can help to deconvolute co-eluting peaks based on their unique mass spectra.[6]

    • Optimize the GC temperature program to improve separation.

  • Maintain the GC System:

    • Regularly replace the inlet liner and septum.

    • Use a deactivated liner.

  • Select the Right Column:

    • Use a column with a suitable stationary phase for terpene analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a more polar phase if co-elution with non-polar compounds is an issue.

Problem 3: Inconsistent or Irreproducible Quantitative Results

Possible Causes:

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the MS source, leading to either signal suppression or enhancement.[16][18][19] This is a common issue in both GC-MS and LC-MS analysis.[16][20]

  • Inaccurate Calibration: The calibration curve may not be linear or may not accurately reflect the behavior of the analyte in the sample matrix.

  • Variability in Sample Preparation: Inconsistent extraction efficiency or analyte loss during preparation can lead to variable results.

Solutions:

  • Mitigate Matrix Effects:

    • Use an Internal Standard: An internal standard (ideally a stable isotope-labeled version of the analyte) can help to compensate for matrix effects and variations in sample preparation and injection volume.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.[16] This helps to mimic the matrix effects seen in the actual samples.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

    • Standard Addition: This method involves adding known amounts of the standard to the sample itself to create a calibration curve within the sample matrix.[21]

  • Ensure Proper Calibration:

    • Construct a multi-point calibration curve over the expected concentration range of your samples.

    • Regularly check the linearity and reproducibility of your calibration curve.[22]

  • Standardize Sample Preparation:

    • Follow a consistent and well-documented sample preparation protocol.

    • Use automated extraction methods like ASE where possible to improve reproducibility.[17]

Experimental Protocols & Visualizations

General Experimental Workflow for GC-MS Quantification

The following diagram outlines a typical workflow for the quantification of this compound in a biological matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Grinding Cryogenic Grinding Sample->Grinding Extraction Solvent Extraction / SPME Grinding->Extraction Cleanup Sample Cleanup (optional) Extraction->Cleanup GCMS GC-MS System Cleanup->GCMS DataAcq Data Acquisition GCMS->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result Final Concentration

Caption: Experimental workflow for this compound quantification.

Troubleshooting Decision Tree for Low Analyte Recovery

This diagram provides a logical path for troubleshooting low recovery issues.

troubleshooting_recovery Start Low Recovery of This compound CheckPrep Review Sample Preparation Protocol Start->CheckPrep IsPrepCold Was sample kept cold during preparation? CheckPrep->IsPrepCold Yes CheckPrep->IsPrepCold No KeepCold Implement cryogenic grinding and keep samples/solvents chilled. IsPrepCold->KeepCold No CheckExtraction Evaluate Extraction Method IsPrepCold->CheckExtraction Yes KeepCold->CheckExtraction TrySolvent Test alternative solvents (e.g., hexane). CheckExtraction->TrySolvent Inefficient solvent TryMethod Consider alternative extraction (e.g., SPME, ASE). CheckExtraction->TryMethod Inefficient method CheckStandards Verify Standard Integrity and Concentration TrySolvent->CheckStandards TryMethod->CheckStandards NewStandards Prepare fresh standards. CheckStandards->NewStandards Degraded Resolved Problem Resolved CheckStandards->Resolved OK NewStandards->Resolved

Caption: Troubleshooting low recovery of this compound.

Understanding Matrix Effects in GC-MS Analysis

This diagram illustrates how matrix components can interfere with the detection of the target analyte.

matrix_effects cluster_ideal Ideal Scenario (Neat Standard) cluster_real Real Scenario (Biological Sample) Analyte_ideal Analyte IonSource_ideal MS Ion Source Analyte_ideal->IonSource_ideal Enters Signal_ideal Strong Analyte Signal IonSource_ideal->Signal_ideal Efficient Ionization Analyte_real Analyte IonSource_real MS Ion Source Analyte_real->IonSource_real Enter Together Matrix Matrix Components Matrix->IonSource_real Enter Together Signal_real Suppressed Analyte Signal IonSource_real->Signal_real Ionization Competition/ Suppression

References

Enhancing the biotransformation of "Verticilla-4(20),7,11-triene" to taxadiene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Taxadiene Biosynthesis

Welcome to the technical support center for taxadiene biosynthesis. This resource is designed for researchers, scientists, and drug development professionals working on the microbial production of taxadiene, the first committed precursor in the biosynthesis of the anticancer drug, Paclitaxel (Taxol®). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the direct precursor for the biosynthesis of taxadiene?

The direct and universal precursor for taxadiene biosynthesis is Geranylgeranyl Diphosphate (B83284) (GGPP) . The reaction is a cyclization of the linear GGPP molecule, which is catalyzed by the enzyme taxadiene synthase (TXS) . This is the first committed step in the Taxol biosynthetic pathway.[1][2][3][4]

Q2: What is the role of "Verticilla-4(20),7,11-triene" in taxadiene synthesis? Is it a substrate?

"this compound" is not a substrate for biotransformation into taxadiene. Instead, it is understood to be a transient verticillenyl cation intermediate that is formed and remains tightly bound within the active site of the taxadiene synthase enzyme during the complex cyclization of GGPP.[5][6] Therefore, you cannot enhance taxadiene production by adding verticillene isomers to your culture; you must optimize the conversion of GGPP by taxadiene synthase.

Q3: My taxadiene yield is very low or undetectable. What are the common reasons for this?

Low taxadiene yield is a frequent challenge and can stem from several bottlenecks:

  • Insufficient Precursor Supply: The host organism may not naturally produce enough of the GGPP precursor.[1][2][3]

  • Poor Taxadiene Synthase (TXS) Expression or Solubility: The TXS enzyme, being of plant origin, may express poorly or form insoluble aggregates (inclusion bodies) in microbial hosts.[7][8]

  • Competition from Other Pathways: The GGPP precursor can be diverted into other metabolic pathways, such as the synthesis of sterols (in yeast) or carotenoids, or it can be hydrolyzed to geranylgeraniol (B1671449) (GGOH).[8][9]

  • Suboptimal Culture Conditions: Temperature, pH, and induction strategy can significantly impact enzyme activity and overall productivity.[7][10]

Q4: How can I increase the supply of the GGPP precursor?

To boost GGPP levels, you can engineer the host's isoprenoid biosynthesis pathway. Common strategies include:

  • Overexpress GGPP Synthase (GGPPS): This enzyme catalyzes the final step in GGPP synthesis. The crtE gene from Pantoea ananatis is often used for this purpose.[1][2][3]

  • Overexpress Upstream Pathway Genes: In E. coli or B. subtilis, overexpressing genes of the MEP (2-C-methyl-D-erythritol-4-phosphate) pathway can increase the overall flux towards isoprenoids.[3][10] In yeast, overexpressing genes of the MVA (mevalonate) pathway, such as a truncated, feedback-resistant version of HMG-CoA reductase (tHMG1), is effective.[9][11]

  • Downregulate Competing Pathways: In yeast, downregulating or mutating the gene for squalene (B77637) synthase (e.g., ERG9) can prevent GGPP from being diverted to ergosterol (B1671047) biosynthesis.[12]

Q5: My taxadiene synthase (TXS) has low activity. How can I improve its performance?

Improving the function of the TXS enzyme itself is critical. Consider the following approaches:

  • Codon Optimization: Optimize the DNA sequence of the TXS gene for the specific microbial host you are using to improve translation efficiency.[9]

  • Fusion Tags: Fusing solubility-enhancing tags, such as SUMO (Small Ubiquitin-like Modifier), to the N-terminus of TXS can improve its soluble expression.[8]

  • Multi-copy Integration: Integrating multiple copies of the TXS expression cassette into the host's chromosome can increase the overall amount of enzyme produced.[7][8]

  • Lower Cultivation Temperature: Reducing the cultivation temperature (e.g., from 30°C to 20-22°C) after induction can improve TXS folding and solubility, leading to higher taxadiene titers despite slower cell growth.[7][10]

Q6: I am observing a large amount of geranylgeraniol (GGOH) in my culture. What does this mean?

The presence of significant GGOH indicates that the GGPP precursor is being successfully produced but is not being efficiently converted to taxadiene. This is often due to GGPP hydrolysis, which happens when the taxadiene synthase enzyme is either inactive, insoluble, or simply not present in sufficient quantities to handle the GGPP flux.[8] The solution is to focus on improving the expression and solubility of your TXS enzyme (see Q5).

Troubleshooting Guide for Low Taxadiene Yield

ProblemPossible Cause(s)Recommended Solution(s)
No or very low taxadiene detected 1. Failed expression of Taxadiene Synthase (TXS).2. Inactive TXS enzyme (misfolded, insoluble).3. Severe lack of GGPP precursor.1. Verify TXS expression via SDS-PAGE and Western Blot.2. Lower the post-induction temperature to 20-22°C. Test solubility-enhancing fusion tags (e.g., SUMO).[7][8]3. Co-express a GGPPS gene (e.g., crtE) to boost precursor supply.[1][2]
High levels of GGOH detected GGPP is being produced but is not being converted by TXS, leading to hydrolysis. This points to a bottleneck at the TXS step.1. Increase the copy number of the TXS gene.[7][8]2. Optimize codon usage of the TXS gene for your host.[9]3. Re-evaluate induction conditions (inducer concentration, timing).
Taxadiene production is initially good but then stops or decreases 1. Product toxicity to the host cells.2. Depletion of essential nutrients or precursors.3. Plasmid instability.1. Implement an in situ extraction method by adding a dodecane (B42187) or ethyl acetate (B1210297) overlay to the culture to sequester taxadiene.[13]2. Optimize the fermentation medium and consider a fed-batch strategy to maintain nutrient supply.[8][13]3. Use chromosomally integrated expression cassettes instead of plasmids.
Inconsistent results between experiments 1. Variability in inoculum preparation.2. Inconsistent induction timing or temperature control.3. Issues with the analytical method (extraction/GC-MS).1. Standardize your protocol for preparing seed cultures.2. Ensure precise control over induction OD and post-induction temperature.3. Validate your taxadiene extraction and GC-MS quantification methods using a purified standard.

Quantitative Data on Taxadiene Production

The following table summarizes taxadiene titers achieved in various engineered microbial hosts, highlighting the effectiveness of different metabolic engineering strategies.

Host OrganismKey Engineering StrategiesTaxadiene TiterReference
Escherichia coliOverexpression of MEP pathway; optimized TXS/GGPPS expression.~1 g/L[7][13]
Saccharomyces cerevisiaeOverexpression of MVA pathway genes (tHMG1, ERG20, GGPPS, TXS).528 mg/L[11]
Saccharomyces cerevisiaeCodon-optimized TXS; expression of tHMG1 and a mutant regulatory protein (UPC2-1).8.7 mg/L[9]
Saccharomyces cerevisiaeMulti-copy chromosomal integration of TXS with fusion tags.129 mg/L[7]
Bacillus subtilisExpression of TXS; overexpression of entire MEP pathway, IspA, and GGPPS (crtE).17.8 mg/L[1][2][3]
Yarrowia lipolytica"Push-pull" strategy; SUMO-tagged TXS; multi-copy integration; fed-batch fermentation.101.4 mg/L[14]

Visualizations

Diagrams of Pathways and Workflows

Taxadiene_Biosynthesis_Pathway cluster_upstream Upstream Pathway (Host Metabolism) cluster_downstream Engineered Pathway cluster_competing Competing Pathways Glucose Central Carbon (e.g., Glucose) MEP_MVA MEP / MVA Pathway Glucose->MEP_MVA Multiple Steps GGPP Geranylgeranyl Diphosphate (GGPP) MEP_MVA->GGPP GGPPS (e.g., crtE) TXS Taxadiene Synthase (TXS) GGPP->TXS Substrate GGOH Geranylgeraniol (GGOH) GGPP->GGOH Hydrolysis (Undesired) Sterols Sterols / Other Terpenoids GGPP->Sterols e.g., Squalene Synthase Taxadiene Taxadiene TXS->Taxadiene Cyclization

Caption: Metabolic pathway for taxadiene production in a microbial host.

Troubleshooting_Workflow Start Low or No Taxadiene Yield Check_TXS Verify TXS Expression (SDS-PAGE / Western) Start->Check_TXS TXS_OK Is soluble TXS protein observed? Check_TXS->TXS_OK Check_GGPP Analyze for GGOH byproduct (GC-MS) TXS_OK->Check_GGPP Yes Boost_TXS Improve TXS Expression/Solubility: - Lower temperature - Add fusion tags - Increase copy number TXS_OK->Boost_TXS No GGOH_Present Is GGOH present in high amounts? Check_GGPP->GGOH_Present GGOH_Present->Boost_TXS Yes Boost_GGPP Boost Precursor Supply: - Overexpress GGPPS (crtE) - Overexpress MEP/MVA pathway - Downregulate competitors GGOH_Present->Boost_GGPP No Optimize_Culture Optimize Culture Conditions: - Test different media - Implement product trapping - Consider fed-batch Boost_TXS->Optimize_Culture Boost_GGPP->Optimize_Culture

Caption: Troubleshooting workflow for low taxadiene yield.

Reaction_Cascade GGPP Geranylgeranyl Diphosphate (GGPP) TXS_Complex GGPP bound to Taxadiene Synthase (TXS) GGPP->TXS_Complex Binding Verticillene_Cation Bound Verticillenyl Cation Intermediate TXS_Complex->Verticillene_Cation Initial Cyclization Taxenyl_Cation Bound Taxenyl Cation Verticillene_Cation->Taxenyl_Cation Transannular Ring Closure Taxadiene Taxa-4(5),11(12)-diene (Released Product) Taxenyl_Cation->Taxadiene Deprotonation & Release

Caption: Proposed reaction cascade within the taxadiene synthase active site.

Experimental Protocols

Protocol 1: Heterologous Production of Taxadiene in E. coli

This protocol provides a general workflow for expressing taxadiene synthase (TXS) and geranylgeranyl diphosphate synthase (GGPPS) in E. coli for taxadiene production.

1. Strain and Plasmid Preparation:

  • Use an expression host like E. coli BL21(DE3).

  • Clone the codon-optimized genes for TXS and GGPPS (e.g., crtE) into a suitable expression vector (e.g., a pACYCDuet-1 vector for co-expression) under the control of an inducible promoter (e.g., T7).

  • Transform the resulting plasmid into the E. coli expression host.

2. Culture and Induction:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking (250 rpm).

  • The next day, inoculate 50 mL of Terrific Broth (TB) medium (in a 250 mL flask) with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to 22°C, then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Add a 10% (v/v) overlay of n-dodecane or ethyl acetate to the culture to capture the taxadiene product and reduce volatility and potential toxicity.

  • Incubate the culture at 22°C with shaking for 72-96 hours.[10]

3. Product Extraction:

  • After the incubation period, transfer the entire culture, including the organic overlay, to a centrifuge tube.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully collect the top organic layer (dodecane/ethyl acetate), which now contains the taxadiene. This sample is ready for GC-MS analysis.

Protocol 2: Quantification of Taxadiene by GC-MS

This protocol describes the analysis of taxadiene from an organic extract.

1. Instrumentation and Column:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column such as a DB-5MS or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[13]

2. GC-MS Method:

  • Injection: Inject 1 µL of the organic extract. Set the injector temperature to 250-260°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1 minute.
    • Ramp: Increase temperature at a rate of 8-30°C/min up to 200°C.
    • Second Ramp: Increase to 265-320°C at 12°C/min and hold for 2-3 minutes.[10][13] (Note: This program must be optimized for your specific instrument and column to achieve good separation. Taxadiene typically elutes at a high temperature).

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Acquisition Mode: Use Single Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor for characteristic taxadiene mass fragments, such as m/z 109, 122, and the parent ion at 272.[10][15]
    • Mass Scan Range (for initial identification): 50-800 m/z.[13][16]

3. Quantification:

  • Prepare a five-point calibration curve using a purified taxadiene standard of known concentrations (e.g., 5, 10, 25, 50, 100 mg/L) dissolved in the same organic solvent used for extraction.[10]

  • Integrate the peak area corresponding to taxadiene in your samples.

  • Calculate the concentration in your samples by comparing the peak area to the standard curve. The final titer should be reported in mg per liter of culture (mg/L).

References

Validation & Comparative

Comparative In Vivo Anti-inflammatory Activity: An Evaluation of Natural Compounds and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory activity of compounds, with a focus on the naturally occurring sesquiterpenoid "Verticilla-4(20),7,11-triene." Due to a lack of specific in vivo studies on this isolated compound, this guide evaluates the anti-inflammatory properties of Boswellia essential oil, a natural source of this compound. For robust comparison, the performance of this essential oil is benchmarked against well-established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac (B195802) and Indomethacin, and the widely studied natural compound, Curcumin.

While direct quantitative comparisons for this compound are limited, this document summarizes available data on related extracts and standard comparators to provide a valuable resource for researchers investigating novel anti-inflammatory agents.

Data Presentation: Comparative Efficacy in Animal Models

The following tables summarize the efficacy of various anti-inflammatory agents in the widely used carrageenan-induced paw edema model in rats. This model is a standard for assessing acute inflammation.

Table 1: Efficacy of Standard NSAIDs in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Edema Inhibition at 2 hours (%)Edema Inhibition at 3 hours (%)
Diclofenac3Significant decrease in edema volume and weight[1]-
Diclofenac556.17[2][3]-
Diclofenac20-71.82[2][3]
Indomethacin1046.87[4][5][6]65.71[4][5][6]

Table 2: Efficacy of Curcumin in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg, p.o.)Edema Inhibition at 2 hours (%)Edema Inhibition at 3 hours (%)
Curcumin2530.43[4][6]-
Curcumin5034.88[4][6]-
Curcumin10032.61[4][6]-
Curcumin20053.85[4][6]-
Curcumin40058.97[4][6]-

Table 3: Reported Anti-inflammatory Activity of Boswellia Species Extracts

Treatment GroupModelKey Findings
Boswellia serrata gum resin extractCarrageenan-induced paw edema in rats and mice25-46% inhibition of paw edema[7]
Boswellia serrata gum resin extractAdjuvant-induced polyarthritis in rats35-59% anti-arthritic activity[7]
Boswellia sacra essential oilAllergic airway inflammation in miceDemonstrated immunomodulatory effects by increasing Th1 and decreasing Th2 cytokine profiles[8]
Boswellia carterii essential oilGeneral InflammationReported to reduce minor pain and inflammation related to headaches and muscle tension[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two standard in vivo models for assessing anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animal Model: Male or female Sprague-Dawley or Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions and are often fasted overnight before the experiment to ensure consistent absorption of test compounds.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the plantar surface of the rat's right hind paw.

  • Dosing: Test compounds (e.g., Boswellia essential oil, Curcumin, Diclofenac) or the vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, 5, and 24 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

TPA-Induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory activity.

  • Animal Model: Male CD-1 or Swiss albino mice (20-25g) are used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) or ethanol (B145695) (e.g., 2.5 µg in 20 µL) is applied topically to both the inner and outer surfaces of the right ear. The left ear serves as the control and receives the vehicle only.

  • Dosing: The test compound is typically applied topically to the right ear shortly before or after the TPA application.

  • Measurement of Edema: After a specific duration (e.g., 4-6 hours), the mice are euthanized, and a standard-sized circular punch is taken from both ears. The weight of the punches is measured.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear punches. The percentage of inhibition is calculated by comparing the edema in the treated group to the control (TPA only) group.

Mandatory Visualizations

Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[10][11][12] Its activation leads to the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus TNFa TNF-α IL1 IL-1 TNFR TNFR TNFa->TNFR Binds IL1R IL-1R IL1->IL1R Binds IKK IKK Complex TNFR->IKK Activates IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of test compounds using the carrageenan-induced paw edema model.

Experimental_Workflow start Start: Acclimatize Animals grouping Randomly assign to groups (Control, Test Compound, Standard Drug) start->grouping fasting Overnight Fasting grouping->fasting baseline Measure baseline paw volume (Plethysmometer) fasting->baseline dosing Administer Test Compound / Vehicle (e.g., oral gavage) baseline->dosing induction Induce inflammation (Subplantar Carrageenan injection) dosing->induction ~60 min post-dose measurement Measure paw volume at set time points (e.g., 1, 2, 3, 4, 5 hours) induction->measurement analysis Calculate % Edema Inhibition measurement->analysis end End: Data Reporting analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

References

A Comparative Analysis of Taxane Precursors: Verticilla-4(20),7,11-triene and Key Isomers in Taxol® Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Verticilla-4(20),7,11-triene and other critical taxane (B156437) precursors, central to the synthesis of the blockbuster anti-cancer drug, Paclitaxel (Taxol®). The focus is on the biosynthetic origins, relative abundance, and production yields of these precursors, supported by experimental data from both native plant systems and engineered microbial hosts. Detailed experimental protocols for the extraction and analysis of these compounds are also provided to aid in research and development.

Executive Summary

The biosynthesis of the complex diterpenoid Taxol® begins with the cyclization of the universal precursor, geranylgeranyl diphosphate (B83284) (GGPP). This process is catalyzed by taxadiene synthase (TASY) and results in a mixture of cyclic diterpene olefins. While a verticillyl cation is a key transient intermediate, the primary committed step in the pathway is the formation of taxa-4(5),11(12)-diene.[1][2] This guide will compare this main product with its significant isomer, taxa-4(20),11(12)-diene, and discuss the role of verticillene-type structures, including this compound, as minor byproducts. Furthermore, we will explore the yields of these precursors in heterologous production systems like Escherichia coli and Saccharomyces cerevisiae, which are pivotal for the sustainable and scalable production of Taxol® and its analogs.

Comparative Analysis of Taxane Precursor Yields

The production of taxane precursors varies significantly between the native Taxus species and engineered microbial systems. The following tables summarize key quantitative data on the yields of the major taxadiene isomers.

Table 1: Relative Abundance of Taxadiene Isomers in Taxus canadensis Cell Cultures

CompoundConcentration (µg/g dry wt.)
taxa-4(5),11(12)-diene4.8
taxa-4(20),11(12)-diene0.33

Data sourced from Ketchum and Croteau, 2005.[3]

Table 2: Selected Reported Yields of Taxadiene in Engineered Microbial Hosts

Host OrganismPrecursor(s) ProducedYield (mg/L)Cultivation MethodReference
Escherichia coliTaxadiene1020Fed-batch fermentationAjikumar et al., 2010[1]
Escherichia coliTaxadiene1.3Shake flask (unoptimized)Huang et al., 2001[4]
Saccharomyces cerevisiaeTaxadiene528Shake flaskMalcı et al., 2023
Saccharomyces cerevisiaeTaxadiene129Shake flaskNowrouzi et al., 2020[5][6]
Saccharomyces cerevisiaeTaxadiene8.7Shake flaskEngels et al., 2008[5]

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway leading to the primary taxane precursors and a general workflow for their production and analysis in a microbial system.

Taxane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Verticillyl_Cation Verticillyl Cation (Intermediate) GGPP->Verticillyl_Cation Taxadiene Synthase (TASY) Taxenyl_Cation Taxenyl Cation (Intermediate) Verticillyl_Cation->Taxenyl_Cation Rearrangement Taxa_4_5_11_12_diene taxa-4(5),11(12)-diene (Major Product) Taxenyl_Cation->Taxa_4_5_11_12_diene Deprotonation Taxa_4_20_11_12_diene taxa-4(20),11(12)-diene (Minor Product) Taxenyl_Cation->Taxa_4_20_11_12_diene Verticillenes Verticillene-type byproducts (e.g., this compound) Taxenyl_Cation->Verticillenes

Caption: Biosynthesis of taxadiene isomers from GGPP.

Experimental_Workflow cluster_production Production Phase cluster_analysis Analysis Phase Strain_Engineering Metabolic Engineering of E. coli or S. cerevisiae Fermentation Fermentation with Dodecane Overlay Strain_Engineering->Fermentation Extraction Solvent Extraction of Dodecane Layer Fermentation->Extraction GCMS_Analysis GC-MS Analysis for Isomer Identification and Quantification Extraction->GCMS_Analysis NMR_Analysis NMR Spectroscopy for Structural Confirmation (optional) GCMS_Analysis->NMR_Analysis

References

Verticilla-4(20),7,11-triene vs. Other Verticillane Diterpenes: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Verticilla-4(20),7,11-triene and other verticillane diterpenes, a class of natural products showing promise in anti-inflammatory and cytotoxic applications. This document summarizes key quantitative data, details experimental protocols for cited bioassays, and visualizes relevant biological pathways to support further research and development.

Introduction to Verticillane Diterpenes

Verticillane diterpenes are a class of bicyclic diterpenoids characterized by a [9.3.1] carbon skeleton. Initially discovered in terrestrial plants, a significant number of these compounds have since been isolated from marine organisms, particularly soft corals of the genus Cespitularia, and from the resin of Boswellia species (frankincense). These compounds have garnered scientific interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This guide focuses on comparing the bioactivity of this compound, a representative verticillane from Boswellia, with other members of this diterpene family.

Comparative Bioactivity Data

Anti-inflammatory Activity

The anti-inflammatory potential of verticillane diterpenes is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage or dendritic cells.

Compound NameSourceAssayTarget Cell LineIC50 (µM)Reference
This compound Boswellia carteriiNot specifiedNot specifiedData not available
Incensole (B1241747) Boswellia sp.Nitric Oxide (NO) ProductionNot specified14.8[1]
Incensole Acetate Boswellia sp.NF-κB ActivationHeLa> 100[2]
Cespitulin H Cespitularia sp.TNF-α ProductionDendritic Cells47.2[3]
Cespitulin I Cespitularia sp.TNF-α ProductionDendritic Cells48.6[3]
Cespitulin J Cespitularia sp.TNF-α ProductionDendritic Cells41.1[3]

Note: The lack of a specific IC50 value for this compound's anti-inflammatory activity in the reviewed literature prevents a direct quantitative comparison. However, its presence in anti-inflammatory Boswellia extracts suggests it contributes to the overall effect. Incensole, another diterpene from Boswellia, demonstrates potent NO inhibition. The verticillanes from Cespitularia show moderate inhibition of TNF-α.

Cytotoxic Activity

The cytotoxic potential of these compounds is typically assessed by their ability to inhibit the growth of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound NameSourceTarget Cell LineIC50 (µM)Reference
This compound Boswellia carteriiNot specifiedData not available
Other Verticillanes (General) Cespitularia sp.Various cancer cell linesActivity reported, specific IC50s vary

Note: Specific IC50 values for the cytotoxicity of this compound and a direct comparison with other verticillanes are not available in the reviewed literature. However, several studies on diterpenes isolated from Cespitularia report cytotoxic activities against a range of cancer cell lines.

Key Signaling Pathways

The anti-inflammatory effects of verticillane diterpenes are often attributed to their modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Some diterpenes, like incensole acetate, have been shown to inhibit this pathway.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc NFkB_IkB->NFkB IκBα Degradation genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkB_nuc->genes nucleus Nucleus

NF-κB Signaling Pathway
Arachidonic Acid Metabolism

The arachidonic acid cascade is another critical pathway in inflammation, leading to the production of prostaglandins (B1171923) and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Liberation COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs

Arachidonic Acid Metabolism

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the literature for assessing the bioactivity of verticillane diterpenes.

Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with Verticillane Diterpenes A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other verticillanes) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory - Nitric Oxide (Griess) Assay

The Griess assay is a colorimetric method for the detection of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is used to quantify NO production by cells, typically macrophages, in response to inflammatory stimuli.

Workflow:

Griess_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Verticillane Diterpenes A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance (540 nm) F->G H Calculate NO Inhibition G->H

Griess Assay Workflow

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Conclusion and Future Directions

The available evidence suggests that verticillane diterpenes are a promising class of compounds with significant anti-inflammatory and potential cytotoxic activities. While this compound is a known constituent of the traditionally used anti-inflammatory agent, frankincense, a clear quantitative comparison of its bioactivity against other verticillanes is hampered by the lack of direct comparative studies. Diterpenes from marine sources, such as Cespitularia, have demonstrated moderate to potent anti-inflammatory effects with defined IC50 values.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head bioactivity assays of this compound against other promising verticillane diterpenes from both terrestrial and marine sources.

  • Mechanism of Action: Elucidating the specific molecular targets and mechanisms by which this compound exerts its biological effects.

  • In Vivo Studies: Validating the in vitro findings through appropriate animal models of inflammation and cancer.

This guide provides a foundational comparison based on the current scientific literature. Further targeted research is essential to fully understand the therapeutic potential of this compound and to position it within the broader landscape of verticillane diterpenes.

References

Unraveling the Antibacterial Action of Verticilla-4(20),7,11-triene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antibacterial mechanism of action of Verticilla-4(20),7,11-triene. While direct and extensive research on the specific mechanisms of this diterpene is limited, this document synthesizes available data on related terpenoids and contrasts them with conventional antibiotics. The information presented is intended to guide future research and drug discovery efforts in the exploration of novel antibacterial agents.

This compound is a diterpene found in the essential oil of Boswellia carterii and has been associated with antibacterial properties.[1][2][3][4][5] Diterpenoids, as a class of natural products, are recognized for their broad spectrum of biological activities, including significant antimicrobial effects against various pathogens.[6][7][8][9][10]

Comparative Analysis of Antibacterial Mechanisms

The antibacterial mechanism of many terpenoids, including diterpenes, is often multifaceted. The prevailing hypothesis for their mode of action centers on the disruption of the bacterial cell membrane due to their lipophilic nature.[11][12] This contrasts with the highly specific targets of many conventional antibiotics.

G

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values for various terpenoids and conventional antibiotics against common bacterial strains. Data for this compound is not widely available; therefore, data for other antibacterial diterpenes and terpenoids are presented for comparison.

Compound/AntibioticStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Primary Mechanism of Action
Diterpenes (related compounds)
Carnosic acid8-64>128Membrane damage, Efflux pump inhibition
Totarol1-432-128Membrane disruption, Inhibition of respiratory chain
Other Terpenoids
Carvacrol16-12864-512Membrane disruption, ATP depletion
Thymol32-256128-1024Membrane disruption
Conventional Antibiotics
Penicillin G0.008-256>1024Cell wall synthesis inhibition
Tetracycline0.25-641-16Protein synthesis inhibition
Ciprofloxacin0.12-40.008-2DNA gyrase inhibition

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of standardized experimental protocols should be employed.

G

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

These assays are fundamental for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC). The broth microdilution method is a commonly used technique.

Cell Membrane Integrity Assays
  • Propidium Iodide (PI) Uptake: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. Damage to the cell membrane allows PI to enter the cell and bind to DNA, resulting in a significant increase in fluorescence. This assay quantifies membrane permeabilization.

  • Potassium Leakage Assay: Damage to the cell membrane leads to the leakage of intracellular components, such as potassium ions. Measuring the concentration of extracellular potassium can indicate the extent of membrane damage.

  • Membrane Potential Assay: The fluorescent probe DiSC3(5) can be used to measure changes in bacterial membrane potential. Depolarization of the cell membrane is an indicator of membrane damage.

Macromolecule Synthesis Inhibition Assays

The effect of the compound on the synthesis of DNA, RNA, proteins, and cell wall components can be assessed by measuring the incorporation of radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) in the presence and absence of the test compound.

Transcriptomic Analysis (RNA-Seq)

To gain a broader understanding of the cellular response to this compound, RNA sequencing can be performed. This technique provides a global view of the changes in gene expression in bacteria upon exposure to the compound, offering insights into the affected metabolic pathways and cellular processes.[6][7]

Concluding Remarks and Future Directions

While the precise antibacterial mechanism of this compound remains to be fully elucidated, the available evidence on related diterpenes strongly suggests that its primary mode of action likely involves the disruption of bacterial cell membrane integrity. This non-specific mechanism is advantageous as it may be less prone to the development of bacterial resistance compared to antibiotics with highly specific molecular targets.

Future research should focus on detailed mechanistic studies as outlined in the experimental protocols. A thorough investigation into the structure-activity relationship of this compound and its derivatives could lead to the development of more potent and selective antibacterial agents. Furthermore, exploring the synergistic effects of this compound with existing antibiotics could open new avenues for combination therapies to combat multidrug-resistant bacteria.[13]

G

References

The Pivotal Role of Verticilla-4(20),7,11-triene Derived Intermediates in Taxane Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of taxanes, a class of potent anti-cancer compounds including the blockbuster drug Paclitaxel (Taxol®), is a complex multi-step process originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). A critical juncture in this pathway is the cyclization of GGPP, catalyzed by the enzyme taxadiene synthase (TXS). While taxa-4(5),11(12)-diene is the committed precursor to the taxane (B156437) skeleton, the reaction mechanism proceeds through a series of carbocation intermediates, with a verticillyl carbocation being a key branching point. This guide provides a comparative analysis of the on-pathway production of taxadiene versus the formation of alternative products like verticillene isomers, including compounds structurally related to Verticilla-4(20),7,11-triene, supported by experimental data and detailed protocols.

Comparative Analysis of Taxadiene Synthase Product Distribution

The product profile of taxadiene synthase is not exclusively limited to taxadiene. The enzyme's catalytic promiscuity can lead to the formation of various other diterpenes, including different taxadiene isomers and verticillene-type compounds. This product distribution can be significantly altered through protein engineering, providing valuable insights into the reaction mechanism and offering potential avenues for synthetic biology applications.

EnzymeSubstrateMajor Product(s)Minor Product(s)Product Ratio (approx.)Reference
Wild-Type TXSGGPPtaxa-4(5),11(12)-dienetaxa-4(20),11(12)-diene, verticillene isomers92% taxa-4(5),11(12)-diene; 8% taxa-4(20),11(12)-diene[1]
Engineered TXS (Y688C)GGPPCembranoid-type and/or verticillene-type compoundsTaxanes-[2]
Engineered TXS (V584M)GGPPCembranoid-type and/or verticillene-type compoundsTaxanes-[2]
Engineered TXS (Q609A)GGPPCembranoid-type and/or verticillene-type compoundsTaxanes-[2]
Engineered TXSGGPPtaxa-4(20),11(12)-dienetaxa-4(5),11(12)-diene2.4-fold increase in taxa-4(20),11(12)-diene selectivity

Experimental Protocols

Taxadiene Synthase Activity Assay

This protocol outlines a general method for determining the activity of taxadiene synthase by measuring the consumption of its substrate, GGPP.

Materials:

  • Enzyme extract containing taxadiene synthase

  • Geranylgeranyl pyrophosphate (GGPP) solution (50 mM)

  • MgCl₂ solution (5 mM)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • EDTA solution (0.5 M, pH 8.0)

  • TLC plates (Silica gel 60 F254)

  • Bradford reagent

  • Bovine serum albumin (BSA) standard

Procedure:

  • Prepare a reaction mixture containing 50 mM GGPP and 5 mM MgCl₂ in 50 mM Tris-HCl buffer (pH 8.0).

  • Add 500 μL of the enzyme extract to the reaction mixture to a final volume of 2 mL.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 500 μL of EDTA solution (0.5 M, pH 8.0).

  • Determine the concentration of the unreacted GGPP using Thin Layer Chromatography (TLC) with silica (B1680970) gel plates.

  • Quantify the protein concentration in the enzyme extract using the Bradford assay with BSA as a standard.

  • One unit of TDS activity is defined as the amount of enzyme that consumes 1 μmol of GGPP per minute under the specified assay conditions.[3]

GC-MS Analysis of Taxadiene and Verticillene Isomers

This protocol describes the identification and quantification of taxadiene and its isomers from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Hexane (B92381)

  • Agilent 6890N GC system (or equivalent)

  • JMS 700 MS detector (or equivalent)

  • DB-5 fused silica capillary column (30 m x 0.25 mm ID)

Procedure:

  • Extract the diterpene products from the sample using hexane.

  • Dry the hexane extract and then resuspend it in 1 mL of fresh hexane.

  • Inject 1 μL of the sample into the GC-MS system.

  • Set the injector temperature to 280°C with a 10:1 split mode.

  • Use a DB-5 fused silica capillary column for separation.

  • The GC oven temperature program should be optimized to separate taxadiene and its isomers. A typical program might start at a low temperature and ramp up to a higher temperature.

  • The mass spectrometer is used to detect and identify the compounds based on their mass spectra. The mass spectrum of taxadiene is characterized by specific ion fragments that can be compared to a known standard or literature data.[4][5][6]

Visualizing the Biosynthetic Crossroads

The following diagrams illustrate the pivotal role of the verticillyl carbocation intermediate in the taxane biosynthetic pathway and a typical experimental workflow for its validation.

Taxane_Biosynthesis_Pathway cluster_main_pathway Taxane Biosynthesis cluster_alternative_products Alternative Products GGPP Geranylgeranyl Diphosphate (GGPP) Cembrenyl Cembrenyl Carbocation GGPP->Cembrenyl TXS Verticillyl Verticillyl Carbocation Cembrenyl->Verticillyl Taxadienyl Taxadienyl Carbocation Verticillyl->Taxadienyl Rearrangement Verticillene Verticillene Isomers (e.g., this compound) Verticillyl->Verticillene -H+ Taxadiene taxa-4(5),11(12)-diene Taxadienyl->Taxadiene -H+ Downstream Downstream Taxanes (e.g., Paclitaxel) Taxadiene->Downstream Multiple Steps

Caption: The central role of the verticillyl carbocation in taxane biosynthesis.

Experimental_Workflow cluster_workflow Experimental Workflow for TXS Product Analysis start Start: Expression of TXS (Wild-Type or Mutant) incubation Incubation with GGPP start->incubation extraction Hexane Extraction of Diterpenes incubation->extraction analysis GC-MS Analysis extraction->analysis identification Product Identification (Mass Spectra Comparison) analysis->identification quantification Product Quantification identification->quantification end End: Determination of Product Distribution quantification->end

Caption: A typical workflow for analyzing the products of taxadiene synthase.

Conclusion

The formation of taxadiene, the committed step in taxane biosynthesis, proceeds through a complex cyclization cascade involving a pivotal verticillyl carbocation intermediate. While the primary product of wild-type taxadiene synthase is taxa-4(5),11(12)-diene, the enzyme's inherent flexibility allows for the formation of alternative products, including various verticillene isomers. Understanding the factors that govern the fate of the verticillyl carbocation is crucial for both fundamental biochemical studies and for the metabolic engineering of taxane production in heterologous systems. The ability to shift the product profile of taxadiene synthase through targeted mutagenesis opens up possibilities for optimizing the production of specific taxane precursors and for the generation of novel diterpenoid scaffolds for drug discovery.

References

Comparative Analysis of Verticilla-4(20),7,11-triene's Cytotoxic Dose-Response Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the diterpene Verticilla-4(20),7,11-triene, a natural compound found in the resin of Boswellia carterii, reveals a significant dose-dependent cytotoxic effect on human cancer cell lines. This guide provides a comparative analysis of its potency against other natural compounds and outlines the experimental protocols used to determine its efficacy, offering a valuable resource for researchers in oncology and drug development.

Dose-Response Relationship in Hepatocellular Carcinoma

This compound has demonstrated notable anti-proliferative activity against the human hepatocellular carcinoma (HepG2) cell line. Research has established a 50% inhibitory concentration (IC50) of 9 µg/mL for this compound. This quantitative measure indicates the concentration of this compound required to inhibit the growth of 50% of the HepG2 cancer cell population in vitro.

Comparative Cytotoxicity

To contextualize the cytotoxic potential of this compound, a comparison with other bioactive compounds isolated from Boswellia species is presented below. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions. The data presented here is compiled from various studies and serves as a comparative reference.

CompoundCell LineIC50 Value
This compound HepG2 9 µg/mL
Incensole-39.2 µg/mL[1]
Incensole AcetateHL-6016.3 ± 3.4 µmol/L[1]
-68.8 µg/mL[1]

Note: The cell line for the IC50 values of Incensole and one of the values for Incensole Acetate were not specified in the available search results. The IC50 for Incensole Acetate on HL-60 (human leukemia) cells is provided in µmol/L.

Experimental Protocols

The determination of the cytotoxic effects and the IC50 value of this compound was primarily achieved through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Seeding: Human cancer cells (e.g., HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and other comparative compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) treatment Treatment of Cells cell_culture->treatment compound_prep Compound Dilution (this compound) compound_prep->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calculation IC50 Calculation readout->calculation results Dose-Response Curve calculation->results

Figure 1. Experimental workflow for determining the cytotoxicity of this compound.

logical_relationship cluster_compound Test Compound cluster_effect Cellular Effect cluster_outcome Measured Outcome verticilla This compound inhibition Inhibition of Cell Proliferation verticilla->inhibition cytotoxicity Induction of Cytotoxicity verticilla->cytotoxicity ic50 IC50 = 9 µg/mL (on HepG2 cells) inhibition->ic50 cytotoxicity->ic50

Figure 2. Logical relationship of this compound's cytotoxic effect.

This guide consolidates the current understanding of the dose-response relationship of this compound in cytotoxicity assays. The provided data and protocols offer a foundation for further research into its potential as an anticancer agent. Future studies should aim for direct comparative analyses with standard chemotherapeutic drugs and other natural compounds on a wider range of cancer cell lines to fully elucidate its therapeutic potential.

References

Comparison of extraction methods for "Verticilla-4(20),7,11-triene" from different Boswellia species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Verticilla-4(20),7,11-triene, a significant diterpene found in the resin of several Boswellia species. This document outlines quantitative data from experimental studies, details extraction protocols, and presents visual workflows to aid in the selection of the most suitable extraction strategy for research and development purposes.

Introduction to this compound and its Sources

This compound is a macrocyclic diterpene that has been identified as a constituent of the essential oil and oleoresin of various Boswellia species, notably Boswellia papyrifera and Boswellia carterii. As a component of frankincense, it contributes to the characteristic aroma and potential biological activities of the resin. The concentration of this compound can vary significantly depending on the Boswellia species, geographical origin, and the specific chemotype of the resin.

Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section compares the performance of common extraction techniques based on available experimental data.

Data Summary

The following table summarizes the quantitative yield of this compound obtained from different Boswellia species using various extraction methods. It is important to note that a direct comparison between methods is most effective when data is derived from studies using the same batch of raw material. The data presented here is compiled from different studies and should be interpreted with this consideration.

Boswellia SpeciesExtraction MethodYield of this compound (% of Essential Oil)Reference
Boswellia papyrifera (Kebtele)Hydrodistillation76%[1][2]
Boswellia carteriiHydrodistillation6.0%[3]
Boswellia species (Commercial Blend)Steam Distillation (assumed)0.02%
Boswellia papyriferaMicrowave-Assisted HydrodistillationIncreased content of major components (specific yield not reported)
Boswellia speciesMethanol ExtractionPresent in the extract (quantitative data not available)[4]
Boswellia speciesSupercritical Fluid Extraction (CO₂)Contained within the essential oil fraction (quantitative data not available)[5]

Note: The yield of this compound can be highly dependent on the specific chemotype of the Boswellia resin. The exceptionally high yield from B. papyrifera (Kebtele) highlights the importance of sourcing specific chemotypes for targeted extraction.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of extraction processes. This section provides protocols for the key extraction methods discussed.

Hydrodistillation (HD)

Hydrodistillation is a conventional method for extracting essential oils from plant materials.

Protocol for Boswellia papyrifera Resin:

  • Material Preparation: The oleo-gum resin of Boswellia papyrifera is finely powdered.

  • Apparatus: A Clevenger-type apparatus is used for the extraction.

  • Extraction Process:

    • Place a known quantity of the powdered resin into the distillation flask.

    • Add distilled water to the flask, typically at a ratio of 10:1 (water:resin, v/w).

    • Heat the mixture to boiling and maintain for a duration of 3 hours.

    • The steam and volatile compounds are condensed, and the essential oil is collected in the separator.

  • Post-Extraction:

    • Separate the essential oil from the aqueous layer.

    • Dry the oil over anhydrous sodium sulfate.

    • Store the oil in a sealed vial at 4°C in the dark.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a more rapid and efficient alternative to conventional hydrodistillation.

Protocol for Boswellia serrata Resin:

  • Material Preparation: Use whole or ground oleo-gum resin of Boswellia serrata.

  • Apparatus: A laboratory microwave oven modified with a Clevenger-type apparatus.

  • Extraction Process:

    • Place a known quantity of the resin into the extraction vessel.

    • Add distilled water at a specified ratio (e.g., 2:1 or 4:1, water:resin, v/w).

    • Apply microwave irradiation at a specific power level (e.g., 300 W, 400 W, or 500 W) for a set duration (e.g., 120 minutes).

    • Collect the condensed essential oil.

  • Post-Extraction: Follow the same procedure as for hydrodistillation.

Solvent Extraction

Solvent extraction can be used to isolate a broader range of compounds, including diterpenes.

General Protocol for Boswellia Resin:

  • Material Preparation: Grind the oleo-gum resin to a fine powder.

  • Solvent Selection: Choose a suitable solvent such as methanol, ethanol (B145695), hexane, or dichloromethane.

  • Extraction Process:

    • Macerate the powdered resin in the selected solvent at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation.

    • Alternatively, use a Soxhlet apparatus for continuous extraction.

  • Post-Extraction:

    • Filter the extract to remove solid particles.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • The crude extract can be further purified using chromatographic techniques to isolate this compound.

Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green technology that uses supercritical fluids, most commonly CO₂, as the extraction solvent. It allows for the selective extraction of different compound classes by manipulating temperature and pressure.

Protocol for Sequential Extraction from Boswellia Resin:

  • Material Preparation: The frankincense resin is crushed into a uniform particle size.

  • Apparatus: A supercritical fluid extraction system.

  • Sequential Extraction Process:

    • Fraction 1 (Essential Oil):

      • Use liquid CO₂ at a temperature between 0°C and 30°C and a pressure between 40 bar and 73.8 bar.

      • Alternatively, use mild supercritical CO₂ conditions.

      • This fraction will contain the volatile components, including this compound.

    • Subsequent Fractions (e.g., Incensole, Boswellic Acids):

      • Increase the temperature (31°C to 100°C) and pressure (above 72.8 bar) to extract less volatile diterpenes and triterpenes.

      • A co-solvent such as ethanol may be added to enhance the extraction of more polar compounds.

  • Post-Extraction: The extracted fractions are collected from the separators. For fractions extracted with a co-solvent, the solvent is removed by evaporation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Accurate quantification of this compound in the extracts is essential for comparing the efficiency of different methods.

Typical GC-MS Protocol:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial oven temperature: e.g., 60°C for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain at 240°C for 5 minutes.

  • Injector and Detector Temperatures: 250°C and 280°C, respectively.

  • Mass Spectrometry:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: m/z 40-500.

  • Quantification: The percentage of this compound is determined by comparing the peak area of the compound to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a certified reference standard and a calibration curve are required.

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described extraction methods.

Hydrodistillation_Workflow Start Boswellia Resin (Powdered) Distillation Hydrodistillation (Water, 3 hours) Start->Distillation Condensation Condensation Distillation->Condensation Separation Separation of Oil and Water Condensation->Separation Drying Drying of Oil (Anhydrous Na2SO4) Separation->Drying End This compound Rich Essential Oil Drying->End

Caption: Workflow for Hydrodistillation.

MAHD_Workflow Start Boswellia Resin (Whole or Ground) Extraction Microwave-Assisted Hydrodistillation (Water, 120 min) Start->Extraction Condensation Condensation Extraction->Condensation Separation Separation of Oil and Water Condensation->Separation Drying Drying of Oil (Anhydrous Na2SO4) Separation->Drying End This compound Rich Essential Oil Drying->End

Caption: Workflow for Microwave-Assisted Hydrodistillation.

Solvent_Extraction_Workflow Start Boswellia Resin (Powdered) Maceration Maceration or Soxhlet (e.g., Methanol) Start->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Chromatographic Purification End Isolated Verticilla-4(20), 7,11-triene Purification->End Crude_Extract->Purification

Caption: Workflow for Solvent Extraction.

SFE_Workflow cluster_SFE Supercritical Fluid Extractor Extractor Extraction Vessel (Crushed Resin + CO2) Separator1 Separator 1 (Essential Oil Fraction) Extractor->Separator1 Low P, Low T Separator2 Separator 2 (Other Fractions) Extractor->Separator2 High P, High T (+/- Co-solvent) End_Product This compound (in Essential Oil Fraction) Separator1->End_Product Start Crushed Boswellia Resin Start->Extractor CO2_Source CO2 Supply Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Heater->Extractor

Caption: Workflow for Supercritical Fluid Extraction.

Conclusion

The choice of extraction method for this compound from Boswellia species depends on the desired outcome.

  • Hydrodistillation is a straightforward and effective method, particularly for obtaining the essential oil rich in this diterpene from specific high-yield chemotypes of B. papyrifera.

  • Microwave-Assisted Hydrodistillation offers a significant reduction in extraction time and energy consumption and may enhance the concentration of key components.

  • Solvent Extraction is suitable for obtaining a crude extract containing a wider range of compounds, which then requires further purification to isolate this compound.

  • Supercritical Fluid Extraction provides a green and highly tunable method for sequentially fractionating the resin, allowing for the targeted separation of the essential oil fraction containing the desired diterpene.

For researchers and drug development professionals, the selection of a particular method will involve a trade-off between yield, purity, processing time, cost, and environmental impact. Further research directly comparing these methods on a single, well-characterized source of Boswellia resin is warranted to provide a more definitive guide to optimizing the extraction of this compound.

References

Verticilla-4(20),7,11-triene: A Comparative Analysis of Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of Verticilla-4(20),7,11-triene, a diterpene found in the resin of Boswellia species, against established anti-inflammatory drugs. Due to a lack of studies on the isolated compound, this analysis focuses on the anti-inflammatory properties of Boswellia extracts containing this compound and compares their mechanisms and efficacy with those of well-known pharmaceuticals.

Executive Summary

Direct experimental data on the anti-inflammatory activity of isolated this compound is not currently available in peer-reviewed literature. However, extracts of Boswellia species, notably Boswellia carterii and Boswellia serrata, which contain this diterpene, have demonstrated significant anti-inflammatory effects in both in vitro and in vivo studies. The primary anti-inflammatory action of Boswellia extracts is attributed to a class of triterpenes known as boswellic acids. These compounds are known to inhibit pro-inflammatory enzymes and reduce the production of key inflammatory mediators. This guide will compare the known effects of Boswellia extracts with two major classes of anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids.

Data Presentation

The following tables summarize the available data on the anti-inflammatory mechanisms and effects of Boswellia extracts compared to standard anti-inflammatory drugs.

Table 1: Comparison of Anti-Inflammatory Mechanisms

FeatureBoswellia Extracts (containing this compound)NSAIDs (e.g., Ibuprofen, Diclofenac)Corticosteroids (e.g., Dexamethasone)
Primary Target(s) 5-Lipoxygenase (5-LOX), Cyclooxygenase (COX-1, COX-2), NF-κB, pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[1][2]Cyclooxygenase (COX-1 and/or COX-2)[3]Glucocorticoid Receptor (GR)
Mechanism of Action Inhibition of leukotriene and prostaglandin (B15479496) synthesis, downregulation of pro-inflammatory gene expression.[1][2]Inhibition of prostaglandin synthesis.[3]Transrepression of pro-inflammatory genes (e.g., those for cytokines, chemokines, and adhesion molecules) and transactivation of anti-inflammatory genes.
Key Molecular Effects Reduced production of leukotrienes, prostaglandins, TNF-α, IL-1β, IL-6.[1][2]Reduced production of prostaglandins.Decreased synthesis of virtually all pro-inflammatory mediators.

Table 2: Comparative Efficacy in Preclinical Models

ModelBoswellia ExtractsNSAIDs (Indomethacin)Corticosteroids (Dexamethasone)
LPS-induced inflammation in RAW 264.7 macrophages Inhibition of TNF-α, IL-1β, and IL-6 production.[1]Inhibition of Prostaglandin E2 (PGE2) production.Potent inhibition of TNF-α, IL-1β, and IL-6 production.[1]
Carrageenan-induced paw edema in rodents (in vivo) Significant reduction in paw edema.[1]Significant reduction in paw edema.Potent reduction in paw edema.
TPA-induced ear inflammation in mice (in vivo) Marked anti-inflammatory activity with an ID50 of 0.05-0.49 mg/ear for various isolated triterpene acids.[4]Effective in reducing ear edema.Highly effective in reducing ear edema.

Note: The data for Boswellia extracts represents the activity of the total extract or its purified triterpene components (boswellic acids) and not specifically this compound.

Experimental Protocols

1. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages (in vitro)

  • Objective: To assess the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with a bacterial endotoxin (B1171834) (LPS).

  • Methodology:

    • RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (e.g., Boswellia extract, NSAID, corticosteroid) for a specified period (e.g., 1-2 hours).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the supernatant are quantified using specific ELISA kits and the Griess reagent, respectively.

    • Cell viability is assessed using an MTT assay to rule out cytotoxic effects of the test compounds.

2. Carrageenan-Induced Paw Edema in Rodents (in vivo)

  • Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model.

  • Methodology:

    • Rodents (typically rats or mice) are randomly divided into control and treatment groups.

    • The test compound (e.g., Boswellia extract, NSAID, corticosteroid) or vehicle (for the control group) is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal to induce localized inflammation and edema.

    • The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each treatment group relative to the control group.

Mandatory Visualization

Inflammatory_Signaling_Pathways Key Inflammatory Signaling Pathways and Points of Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 IKK IKK MyD88->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_active NF-κB (active) NF-κB->NF-κB_active translocates PLA2 PLA2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/COX-2 5-LOX 5-LOX COX-1_COX-2 COX-1/COX-2 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) NF-κB_active->Inflammatory_Genes activates transcription Boswellia_Acids Boswellic Acids Boswellia_Acids->NF-κB inhibits activation Boswellia_Acids->5-LOX inhibits NSAIDs NSAIDs NSAIDs->COX-1_COX-2 inhibits Corticosteroids Corticosteroids Corticosteroids->PLA2 inhibits Corticosteroids->NF-κB_active inhibits

Caption: Inflammatory pathways showing intervention points of Boswellic acids, NSAIDs, and Corticosteroids.

Experimental_Workflow In Vivo Anti-Inflammatory Assay Workflow Start Start: Animal Acclimatization Grouping Random Animal Grouping (Control, Test Groups) Start->Grouping Dosing Oral/IP Administration (Vehicle, Test Compounds) Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan Injection) Dosing->Induction Measurement Measurement of Edema (Plethysmometer) Induction->Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Measurement->Data_Analysis End End: Comparative Efficacy Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

While this compound is a known constituent of anti-inflammatory Boswellia extracts, there is currently no direct evidence to quantify its specific contribution to their therapeutic effects. The anti-inflammatory activity of these extracts is well-documented and appears to be primarily driven by boswellic acids, which target key inflammatory pathways, including the 5-lipoxygenase and NF-κB signaling cascades. In preclinical models, Boswellia extracts demonstrate significant anti-inflammatory efficacy, comparable in some respects to NSAIDs. However, more research is required to isolate this compound and evaluate its individual pharmacological properties to determine its potential as a novel anti-inflammatory agent. Future studies should focus on the isolation and characterization of this diterpene and its subsequent evaluation in established in vitro and in vivo models of inflammation.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Verticillane Diterpenoid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore diverse natural products, with marine organisms and certain terrestrial plants proving to be a rich source of unique chemical scaffolds. Among these, the verticillane class of diterpenoids, characterized by a distinctive bicyclic core, has garnered significant attention for its promising biological activities. While direct and extensive structure-activity relationship (SAR) studies on "Verticilla-4(20),7,11-triene" are limited in publicly available literature, a broader examination of its parent class, the verticillane diterpenoids, offers valuable insights into the structural features crucial for their cytotoxic and anti-inflammatory effects. This guide provides a comparative analysis of various verticillane analogs, summarizing their biological performance with supporting experimental data to aid in the ongoing development of potent and selective therapeutic leads.

Comparative Analysis of Biological Activity

The biological activity of verticillane diterpenoids has been primarily evaluated in the contexts of cytotoxicity against various cancer cell lines and anti-inflammatory properties. The following table summarizes the in vitro cytotoxic activity of a selection of verticillane analogs isolated from marine soft corals.

Compound IDSource OrganismModifications from Parent StructureCell LineIC₅₀ (µg/mL)
Cespitulone A (1)Cespitularia taeniataBicyclo[10.3.1] ring systemMedulloblastoma3.8
Cespitulone A (1)Cespitularia taeniataBicyclo[10.3.1] ring systemColon adenocarcinoma4.2
Cespitulone B (2)Cespitularia taeniataBicyclo[10.3.1] ring systemMedulloblastoma> 10
Cespitulone B (2)Cespitularia taeniataBicyclo[10.3.1] ring systemColon adenocarcinoma> 10
Cespitulactam M (1)Cespitularia sp.Verticillene-type diterpenoidA549 (Lung)> 20
Cespitulactam M (1)Cespitularia sp.Verticillene-type diterpenoidHepG2 (Liver)> 20
Cespitulactam M (1)Cespitularia sp.Verticillene-type diterpenoidMDA-MB-231 (Breast)> 20
Cespitulactam M-6,2′-diacetate (1a)Cespitularia sp.Di-acetylated derivative of (1)A549 (Lung)> 20
Cespitulactam M-6,2′-diacetate (1a)Cespitularia sp.Di-acetylated derivative of (1)HepG2 (Liver)> 20
Cespitulactam M-6,2′-diacetate (1a)Cespitularia sp.Di-acetylated derivative of (1)MDA-MB-231 (Breast)> 20

Data compiled from available research articles. The parent structure for comparison is the general verticillane skeleton.

From the limited data available, it is observed that specific structural modifications, such as the unique bicyclo[10.3.1] ring system in Cespitulone A, can confer significant cytotoxic activity. In contrast, other analogs like Cespitulactam M and its acetylated derivative show weak to no cytotoxicity against the tested cell lines, highlighting the sensitivity of biological activity to structural changes.

Experimental Protocols

The methodologies employed in determining the biological activity of verticillane analogs are crucial for the interpretation and comparison of data. Below are detailed protocols for key experiments cited in the literature.

In Vitro Cytotoxicity Assay

This protocol outlines the general procedure for evaluating the cytotoxic effects of verticillane analogs against cancer cell lines using the MTT assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MDA-MB-231, Medulloblastoma, Colon adenocarcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The verticillane analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then added to the wells, with the final solvent concentration kept below 0.1% to avoid solvent-induced toxicity. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT solution is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between the chemical structures of verticillane analogs and their biological activities, as well as the experimental processes, the following diagrams are provided.

cluster_0 Core Verticillane Skeleton cluster_1 Structural Modifications cluster_2 Biological Activity Core Verticillane Bicyclic Core Mod1 Functional Group Substitution (e.g., -OH, -OAc) Core->Mod1 Mod2 Ring System Alteration (e.g., Bicyclo[10.3.1]) Core->Mod2 Mod3 Side Chain Modification Core->Mod3 Activity1 Cytotoxicity Mod1->Activity1 Activity2 Anti-inflammatory Activity Mod1->Activity2 Mod2->Activity1 Mod3->Activity2

Caption: General Structure-Activity Relationship of Verticillane Analogs.

Start Start CellCulture Cancer Cell Culture (e.g., A549, HepG2) Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with Verticillane Analogs (Varying Conc.) Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT IncubateMTT Incubate for 4h MTT->IncubateMTT Dissolve Dissolve Formazan (add DMSO) IncubateMTT->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Analysis Calculate % Viability and IC50 Values Read->Analysis End End Analysis->End

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Cross-Validation of Analytical Methods for the Detection of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Verticilla-4(20),7,11-triene, a significant diterpene found in the essential oil of various Boswellia species, commonly known as frankincense. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific research needs.

Introduction to this compound

This compound is a macrocyclic diterpene that contributes to the characteristic aroma of frankincense. Beyond its aromatic properties, this compound, along with other constituents of Boswellia extracts, is of increasing interest for its potential pharmacological activities. Accurate and reliable analytical methods are crucial for the quality control of raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies.

Comparative Analysis of Analytical Methods

The two primary analytical techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the sample matrix, the required sensitivity, and the analytical objective (qualitative vs. quantitative analysis).

Data Presentation: Quantitative Method Comparison
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.Separation of compounds based on their affinity to a stationary phase, with detection by UV or mass spectrometry.
Applicability Ideal for volatile and semi-volatile compounds like diterpenes in essential oils.Suitable for a wider range of compounds, including less volatile and thermally labile molecules.
Sample Preparation Simple dilution of the essential oil in a suitable solvent (e.g., n-hexane, ethyl acetate).May require more extensive sample cleanup to remove interfering non-polar compounds.
Limit of Detection (LOD) Typically in the low ppm to ppb range.Generally in the low ppm range, can be improved with MS detection.
Limit of Quantification (LOQ) Typically in the low ppm range.Generally in the low to mid ppm range, can be improved with MS detection.
Linearity Excellent linearity over a wide concentration range.Good linearity, but may be more matrix-dependent.
Accuracy High accuracy with the use of internal standards.Good accuracy, dependent on the purity of the reference standard.
Precision High precision (low %RSD).Good precision, but can be affected by column aging and matrix effects.
Analysis Time Typically 20-40 minutes per sample.Typically 15-30 minutes per sample.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods reported for the analysis of Boswellia essential oils.[1]

a. Sample Preparation:

  • Dilute 10 µL of the Boswellia essential oil in 1 mL of n-hexane or ethyl acetate.

  • Vortex the solution for 30 seconds.

  • Transfer the solution to a 2 mL autosampler vial.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 100:1).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 4 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

c. Data Analysis:

  • Identification of this compound is achieved by comparing the retention time and mass spectrum with a reference standard or by matching the mass spectrum with a library database (e.g., NIST, Wiley).

  • Quantification is performed by creating a calibration curve using a certified reference standard of this compound.

General High-Performance Liquid Chromatography (HPLC) Protocol

This is a general protocol for the analysis of diterpenes and would require optimization and validation for this compound.

a. Sample Preparation:

  • Accurately weigh 10 mg of the Boswellia extract or essential oil.

  • Dissolve in 10 mL of methanol (B129727) or acetonitrile.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 70% B.

    • 2-15 min: 70% to 95% B.

    • 15-20 min: 95% B.

    • 20-21 min: 95% to 70% B.

    • 21-25 min: 70% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD: 210 nm (or a wavelength determined by the UV spectrum of the standard).

    • MS: Electrospray Ionization (ESI) in positive mode, with scan range m/z 100-1000.

c. Data Analysis:

  • Identification is based on the retention time of a reference standard.

  • Quantification is achieved by constructing a calibration curve with a certified reference standard.

Mandatory Visualizations

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Boswellia Essential Oil dilute Dilution in n-Hexane start->dilute vortex Vortexing dilute->vortex transfer Transfer to Vial vortex->transfer injection Injection transfer->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectrum Mass Spectrum chromatogram->mass_spectrum library_search Library Search mass_spectrum->library_search quantification Quantification mass_spectrum->quantification

GC-MS Analysis Workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Boswellia Extract/Oil dissolve Dissolution in Methanol start->dissolve sonicate Sonication dissolve->sonicate filter Filtration sonicate->filter injection Injection filter->injection separation RP-HPLC Separation injection->separation detection UV/MS Detection separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification

General HPLC Analysis Workflow for Diterpenes.

Logical Relationship Diagram

Method_Selection start Analytical Goal qualitative Qualitative Screening (Identification) start->qualitative quantitative Quantitative Analysis (Concentration) start->quantitative volatile Is the analyte volatile? qualitative->volatile quantitative->volatile gcms GC-MS is preferred volatile->gcms Yes hplc HPLC is a viable alternative (Method development needed) volatile->hplc No/Thermally Labile

Decision tree for analytical method selection.

Conclusion and Recommendations

For the specific analysis of this compound in Boswellia essential oils, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method. It is a well-established, sensitive, and specific technique for the analysis of volatile diterpenes. The sample preparation is straightforward, and extensive literature is available to support method development and data interpretation.

High-Performance Liquid Chromatography (HPLC) can be considered as an alternative, particularly if simultaneous analysis of both volatile and non-volatile components of a Boswellia extract is desired. However, a dedicated HPLC method for this compound would require significant development and validation, including the selection of an appropriate column and mobile phase, and the determination of optimal detection parameters. Given the non-polar nature of this diterpene, a reversed-phase HPLC system would be the logical starting point for such method development.

Researchers and drug development professionals should carefully consider their analytical objectives, sample characteristics, and available resources when choosing the most suitable method for the analysis of this compound.

References

Safety Operating Guide

Safeguarding Your Research: Essential Protective Measures for Handling Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Verticilla-4(20),7,11-triene. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of volatile terpenoids and are designed to ensure a high level of safety in the laboratory.

Core Safety and Handling Protocols

Safe handling of this compound, a volatile terpenoid, necessitates stringent adherence to safety protocols to mitigate risks of inhalation, dermal contact, and eye exposure. All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of airborne vapors.[1][2] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE)

The selection of PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting - Chemical splash goggles or safety glasses with side shields- Nitrile gloves- Chemical-resistant lab coat
Solution Preparation - Chemical splash goggles- Nitrile gloves- Chemical-resistant lab coat- Use of a chemical fume hood is mandatory
In-vitro / In-vivo Experiments - Safety glasses- Nitrile gloves- Lab coat

Note: Due to the potential for skin sensitization and irritation from terpenoids, gloves should be inspected before each use and changed frequently.[1][3][4] If direct contact occurs, the affected area should be washed immediately with soap and water.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Compound Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations.[1][5]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.
Liquid Waste (e.g., solutions containing the compound) Collect in a labeled, sealed, and compatible waste container. Do not pour down the drain.[6][7] Segregate halogenated and non-halogenated solvent waste where applicable.[7]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is mandatory to minimize exposure risk.

G Figure 1: Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Waste Management A Receiving and Logging B Store in Cool, Dark, Airtight Container A->B C Don Appropriate PPE B->C Retrieve for Use D Weighing and Aliquoting C->D E Solution Preparation D->E F Conduct Experiment E->F G Segregate and Collect Waste F->G Generate Waste H Label Hazardous Waste Container G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J G Figure 2: PPE Selection Logic cluster_ppe Figure 2: PPE Selection Logic A Potential for Splash or Aerosol Generation? D Wear Chemical Splash Goggles A->D Yes E Wear Safety Glasses with Side Shields A->E No B Direct Dermal Contact Possible? F Wear Nitrile Gloves B->F Yes G Wear Chemical-Resistant Lab Coat B->G Yes C Handling Volatile Compound Outside of Fume Hood? H Mandatory Use of Chemical Fume Hood C->H Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.